9-Oxooctadecanedioic acid
Description
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Properties
Molecular Formula |
C18H32O5 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
9-oxooctadecanedioic acid |
InChI |
InChI=1S/C18H32O5/c19-16(13-9-5-3-7-11-15-18(22)23)12-8-4-1-2-6-10-14-17(20)21/h1-15H2,(H,20,21)(H,22,23) |
InChI Key |
FFHGDHKUQHSECY-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 9-Oxooctadecanedioic Acid: A Putative Signaling Molecule in Metabolic Regulation
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
9-Oxooctadecanedioic acid is a C18 long-chain fatty acid derivative characterized by a ketone group at the ninth carbon and terminal carboxylic acid groups at both ends of the aliphatic chain. While direct research on this specific molecule is limited in current scientific literature, its structural features—a combination of a dicarboxylic acid and a mid-chain oxo group—place it at the intersection of several important metabolic and signaling pathways. This technical guide consolidates the available information on structurally related compounds to provide a comprehensive overview of the predicted properties, potential synthesis, and likely biological significance of this compound. We will delve into the known roles of similar oxo-fatty acids and dicarboxylic acids in cellular signaling, particularly through peroxisome proliferator-activated receptors (PPARs), and their involvement in lipid metabolism and inflammation. Furthermore, this document outlines potential experimental protocols for the synthesis and biological characterization of this compound, providing a roadmap for future research into this intriguing molecule.
Introduction and Chemical Identity
This compound is a saturated dicarboxylic acid. Its structure suggests it may be a metabolite of oleic acid or other C18 fatty acids, likely formed through oxidative processes. While specific isomers and stereochemistry have not been extensively characterized in the literature, the foundational structure provides a basis for predicting its chemical and biological properties.
Chemical Structure and Identifiers
-
IUPAC Name: this compound
-
Molecular Formula: C₁₈H₃₂O₅
-
Molecular Weight: 328.44 g/mol
-
Structure: HOOC-(CH₂)₇-CO-(CH₂)₈-COOH
Predicted Physicochemical Properties
| Property | Predicted Value | Basis of Prediction |
| Physical State | Solid at room temperature | Based on similar long-chain dicarboxylic acids. |
| Water Solubility | Low | Due to the long hydrocarbon chain. |
| pKa₁ (first carboxyl) | ~4.5 | Typical for a terminal carboxylic acid. |
| pKa₂ (second carboxyl) | ~5.4 | The second carboxyl group is a weaker acid. |
| Boiling Point | > 300 °C (decomposes) | High due to hydrogen bonding and molecular weight. |
| Melting Point | Estimated between 100-120 °C | Inferred from related dicarboxylic acids. |
Potential Synthesis and Experimental Protocols
Currently, there is no established, published protocol for the direct synthesis of this compound. However, its synthesis can be postulated based on established organic chemistry principles and methods used for similar molecules. A plausible synthetic route could start from a more readily available C18 precursor, such as oleic acid or ricinoleic acid, or through the coupling of smaller building blocks.
Proposed Synthetic Pathway from Azelaic Acid
A potential synthetic route could be analogous to the synthesis of 9-oxodecenoic acid, which can be synthesized from azelaic acid[1]. This suggests that dicarboxylic acids can serve as versatile starting materials.
Experimental Protocol: A Hypothetical Approach
-
Starting Material: Azelaic acid (a nine-carbon dicarboxylic acid)[2][3][4][5].
-
Chain Extension: One of the carboxylic acid groups of azelaic acid would need to be selectively protected. The unprotected end could then undergo chain extension reactions, such as Kolbe electrolysis with a suitable nine-carbon monocarboxylic acid derivative, or through a series of Grignard reactions or other coupling methods to append the remaining nine carbons.
-
Introduction of the Oxo Group: The oxo group at the 9-position could be introduced through the oxidation of a corresponding secondary alcohol. This would require the initial synthesis of 9-hydroxyoctadecanedioic acid.
-
Purification: The final product would require purification, likely through recrystallization and column chromatography. Characterization would be performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
Biological Relevance and Signaling Pathways
The biological significance of this compound can be inferred from the activities of two classes of related molecules: oxo-fatty acids and dicarboxylic acids.
Role as a Potential PPARα Agonist
Many oxidized linoleic acid metabolites, including 9-oxo-octadecadienoic acid (9-oxo-ODA), are known to be potent agonists of Peroxisome Proliferator-Activated Receptor alpha (PPARα)[6][7]. PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism[6][7][8].
-
Mechanism of Action: As a PPARα agonist, 9-oxo-ODA has been shown to increase the expression of genes involved in fatty acid oxidation[6][8]. This leads to a reduction in triglyceride accumulation in hepatocytes[6][8]. Given the structural similarity, it is plausible that this compound could also function as a PPARα agonist.
Caption: PPARα activation by a 9-oxo fatty acid ligand.
Metabolism of Dicarboxylic Acids
Long-chain dicarboxylic acids are typically metabolized through a specific pathway involving ω-oxidation followed by peroxisomal β-oxidation[9][10].
-
ω-Oxidation: This process occurs in the endoplasmic reticulum and converts a monocarboxylic fatty acid into a dicarboxylic acid by oxidizing the terminal methyl group[11].
-
Peroxisomal β-Oxidation: The resulting dicarboxylic acid is then transported into peroxisomes where it is chain-shortened via β-oxidation[9][10]. This pathway is particularly important when mitochondrial β-oxidation is impaired or overwhelmed[9].
Caption: Formation and degradation pathway of dicarboxylic acids.
Potential Anti-Inflammatory and Cytotoxic Effects
Other oxo-fatty acids have demonstrated biological activities beyond metabolic regulation. For instance, 8-oxo-9-octadecenoic acid has shown anti-inflammatory effects in macrophage cells[12], and 9-oxo-(10E,12E)-octadecadienoic acid has exhibited cytotoxic activity against human ovarian cancer cells by inducing apoptosis[13]. This suggests that this compound could also possess anti-inflammatory or anti-proliferative properties, making it a molecule of interest for drug development in oncology and immunology.
Proposed Experimental Workflows for Characterization
To elucidate the biological function of this compound, a series of in vitro and in cellulo experiments can be proposed based on the known activities of related compounds.
In Vitro PPARα Activation Assay
A luciferase reporter assay is a standard method to determine if a compound can activate a nuclear receptor like PPARα.
Experimental Protocol:
-
Cell Culture: Use a suitable cell line (e.g., HEK293T or HepG2) that is transiently transfected with two plasmids: one expressing the PPARα ligand-binding domain fused to a GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.
-
Compound Treatment: Treat the transfected cells with varying concentrations of this compound. A known PPARα agonist (e.g., GW7647) should be used as a positive control.
-
Luciferase Assay: After an incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: An increase in luciferase activity in the presence of this compound would indicate its ability to activate PPARα.
Caption: Experimental workflow for a PPARα luciferase reporter assay.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
To confirm the downstream effects of PPARα activation, qRT-PCR can be used to measure the expression of known PPARα target genes.
Experimental Protocol:
-
Cell Culture and Treatment: Culture primary hepatocytes or a suitable liver cell line (e.g., HepG2) and treat with this compound.
-
RNA Extraction: After treatment, extract total RNA from the cells.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qRT-PCR: Perform qRT-PCR using primers specific for PPARα target genes (e.g., CPT1A, ACOX1, FABP1). Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method[14]. An upregulation of these genes would confirm the biological activity of this compound on the PPARα pathway.
Conclusion and Future Directions
While this compound remains a largely uncharacterized molecule, its chemical structure strongly suggests a role in metabolic regulation and cellular signaling. Drawing parallels with other oxo-fatty acids and dicarboxylic acids, it is hypothesized to be a PPARα agonist with potential implications for lipid metabolism, inflammation, and cell proliferation. The lack of direct research presents a significant opportunity for novel discoveries. Future research should focus on developing a reliable synthetic route for this compound to enable its biological characterization. Subsequent studies should aim to confirm its interaction with PPARα, investigate its metabolic fate through ω- and β-oxidation, and explore its potential therapeutic effects in models of metabolic diseases and cancer. The experimental frameworks provided in this guide offer a starting point for researchers to unravel the biological functions of this intriguing dicarboxylic acid.
References
- 1. 9-Oxodecenoic acid - Wikipedia [en.wikipedia.org]
- 2. Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. mdpi.com [mdpi.com]
- 6. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
9-Oxooctadecanedioic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxooctadecanedioic acid is a naturally occurring oxidized fatty acid that has garnered significant attention in biomedical research. As a derivative of linoleic acid, an essential omega-6 fatty acid, it plays a role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and analytical methodologies related to this compound and its isomers. This document is intended to serve as a valuable resource for researchers investigating its therapeutic potential.
Chemical and Physical Properties
This compound is a long-chain fatty acid characterized by a ketone group at the ninth carbon position.[1][2] The properties of this compound can vary slightly depending on the stereochemistry of its double bonds. The most commonly studied isomers are (10E,12Z)-9-oxooctadeca-10,12-dienoic acid and (10E,12E)-9-oxooctadeca-10,12-dienoic acid.
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₀O₃ | [3] |
| Molecular Weight | 294.4 g/mol | [3] |
| IUPAC Name | (10E,12Z)-9-oxooctadeca-10,12-dienoic acid | [3] |
| CAS Number | 54232-59-6 ((10E,12Z) isomer) | [3] |
| 54232-58-5 ((10E,12E) isomer) | [4] | |
| Synonyms | 9-OxoODE, 9-KODE, 9-keto-10E,12Z-octadecadienoic acid | [3] |
Table 2: Physicochemical Properties of this compound Isomers
| Property | (10E,12E)-9-oxooctadecadienoic acid | Source |
| Purity | ≥90% | [4] |
| Formulation | A 5 mg/ml solution in ethanol | [4] |
| Solubility | DMF: 16 mg/ml, DMSO: 16 mg/ml, Ethanol: 25 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [4] |
| λmax | 276 nm | [4] |
| Storage | -20°C | [4] |
| Stability | ≥ 2 years | [4] |
Spectral Data
Mass spectrometry is a key analytical technique for the identification and quantification of this compound.
Table 3: Mass Spectrometry Data for (10E,12Z)-9-Oxooctadecanedioic Acid
| Parameter | Value |
| Spectrum Type | MS2 |
| Precursor Type | [M+H]⁺ |
| Precursor m/z | 295.2268 |
| Major Fragment Ions (m/z) | 277.2, 294.2, 171.1 |
Source: PubChem CID 9839084[3]
Biological Activity and Signaling Pathways
This compound isomers are recognized as important signaling molecules, particularly in the regulation of lipid metabolism and cellular proliferation.
Peroxisome Proliferator-Activated Receptor α (PPARα) Agonism
One of the most well-documented activities of this compound is its role as a potent agonist of Peroxisome Proliferator-Activated Receptor α (PPARα).[4][5] PPARα is a nuclear receptor that functions as a key regulator of lipid metabolism.[6][7]
Activation of PPARα by 9-oxo-ODA, particularly the (10E,12E) isomer found in tomatoes, leads to the increased expression of genes involved in fatty acid oxidation.[4][5][8] This, in turn, can lead to a decrease in triglyceride accumulation in hepatocytes.[4][5][8] This mechanism suggests a potential therapeutic application for 9-oxo-ODA in metabolic disorders such as dyslipidemia.[8]
Anti-inflammatory and Apoptotic Effects
Beyond its metabolic roles, this compound and related oxidized fatty acids have demonstrated anti-inflammatory and pro-apoptotic activities.[6][9] For instance, the (10E,12E) isomer isolated from eggplant calyx has been shown to induce apoptosis in human ovarian cancer cells.[10] This process involves the mitochondrial regulation pathway, characterized by the dissipation of mitochondrial membrane potential and the release of cytochrome c.[10]
Other related oxo-octadecenoic acids have been found to suppress the production of inflammatory mediators such as nitric oxide (NO) in macrophage cells stimulated by lipopolysaccharides (LPS).[9]
Experimental Protocols
Accurate and reproducible experimental methods are crucial for the study of this compound. The following are generalized protocols for its extraction, analysis, and the assessment of its biological activity.
Extraction and Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of fatty acid isomers.[11][12]
1. Lipid Extraction (Bligh-Dyer Method):
-
Homogenize the tissue sample (e.g., plant tissue, cells) in a chloroform (B151607)/methanol mixture (1:2, v/v).[13]
-
Add chloroform and water, then centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.[13]
2. Saponification (Optional, for total fatty acid analysis):
-
To the dried lipid extract, add a solution of methanolic potassium hydroxide.
-
Heat the mixture to release the free fatty acids from their esterified forms.[14]
-
Acidify the solution and extract the free fatty acids with a non-polar solvent like hexane.[14]
3. HPLC Analysis:
-
Normal-Phase HPLC (for isomer separation):
-
Column: Silica-based column (e.g., Absolute SiO2, 250 mm x 4.6 mm, 5 µm).[11][12]
-
Mobile Phase: A non-polar mixture such as n-hexane, isopropanol, and acetic acid (e.g., 98.3:1.6:0.1, v/v/v).[11][12]
-
Detection: UV detector set at a wavelength appropriate for the conjugated diene system (e.g., 234 nm for related hydroxy-octadecadienoic acids, 276 nm for 9-oxo-ODA).[4][11]
-
-
Reversed-Phase HPLC (for general quantification):
-
Column: C18 column.
-
Mobile Phase: A polar mixture such as acetonitrile (B52724) and water with a modifier like formic acid.
-
Detection: UV or Mass Spectrometry (LC-MS).
-
PPARα Reporter Assay
This assay is used to determine the ability of this compound to activate the PPARα receptor.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with a PPARα expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).
2. Treatment:
-
Treat the transfected cells with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
3. Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
An increase in luciferase activity indicates the activation of PPARα.
4. Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency.
-
Calculate the fold induction of PPARα activity relative to the vehicle control.
Conclusion
This compound is a bioactive lipid with significant potential in the fields of metabolic regulation and oncology. Its ability to act as a potent PPARα agonist highlights its therapeutic promise for conditions associated with dyslipidemia. Furthermore, its pro-apoptotic effects in cancer cells open avenues for its investigation as a potential anti-cancer agent. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the multifaceted roles of this intriguing molecule. Continued research into the specific activities of its various isomers and their mechanisms of action will be crucial for the development of novel therapeutic strategies.
References
- 1. 9-Oxooctadecanoic acid | C18H34O3 | CID 3083831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 9-Oxooctadecanoic acid (FDB002967) - FooDB [foodb.ca]
- 3. 9-OxoODE | C18H30O3 | CID 9839084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Natural Sources of 9-Oxooctadecanedioic Acid and its Monocarboxylic Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analysis of 9-oxooctadecanedioic acid and its more prominently documented monocarboxylic analog, 9-oxo-octadecadienoic acid. While the dicarboxylic acid, this compound, is a theoretical constituent of plant biopolymers like cutin and suberin, the scientific literature is more replete with evidence for the natural occurrence and biological activity of 9-oxo-octadecadienoic acid, particularly the 9-oxo-10(E),12(E)-octadecadienoic acid isomer. This document details the known natural sources of these compounds, presents available quantitative data, outlines detailed experimental protocols for their extraction and analysis, and visualizes their biosynthetic and signaling pathways.
Introduction: Distinguishing this compound and 9-Oxo-octadecadienoic Acid
It is crucial to first distinguish between two related compounds:
-
This compound: A C18 dicarboxylic acid with a ketone group at the C9 position. Its natural occurrence is primarily theoretical, as a potential monomer of the plant biopolymers cutin and suberin.
-
9-Oxo-octadecadienoic Acid (9-oxo-ODA): A C18 monocarboxylic fatty acid with a ketone group at the C9 position and two double bonds. The most studied isomer is 9-oxo-10(E),12(E)-octadecadienoic acid. This compound is a well-documented natural product with recognized biological activity.
This guide will cover both molecules, with a primary focus on the more extensively researched 9-oxo-octadecadienoic acid due to the wealth of available data.
Natural Sources and Quantitative Data
The primary natural sources of 9-oxo-octadecadienoic acid are certain plant species. While its presence has been confirmed in several plants, quantitative data is most readily available for tomatoes.
Table 1: Natural Sources and Quantitative Data of 9-Oxo-octadecadienoic Acid
| Natural Source | Compound | Concentration | Method of Analysis | Reference(s) |
| Tomato (Solanum lycopersicum) | 9-oxo-10(E),12(E)-octadecadienoic acid | Peel: ~0.2 µg/g Sarcocarp: ~0.1 µg/g Gelatinous Tissue: <0.1 µg/g | UPLC/TOF-MS | [1] |
| Eggplant Calyx (Solanum melongena) | 9-oxo-10(E),12(E)-octadecadienoic acid | Not precisely quantified, but isolated and identified. | Chromatographic methods | [2] |
| Red Pepper (Capsicum annuum) | (E,E)- and (E,Z)-9-oxooctadeca-10,12-dienoic acids | Not precisely quantified, but isolated and identified. | Instrumental analyses | [3] |
| Soybean (Glycine max) | 9-oxo-10E,12Z-octadecadienoic acid | Reported as present, but no quantitative data available. | Data available in PubChem | [4] |
Biosynthesis Pathways
Biosynthesis of 9-Oxo-octadecadienoic Acid
9-Oxo-octadecadienoic acid is an oxylipin derived from the oxidation of linoleic acid. The biosynthetic pathway involves a series of enzymatic steps:
-
Lipoxygenase (LOX) Action: Linoleic acid is first oxidized by a lipoxygenase enzyme to form a hydroperoxy derivative, 9-hydroperoxyoctadecadienoic acid (9-HPODE).
-
Reduction to Hydroxy Fatty Acid: The hydroperoxy group of 9-HPODE is then reduced to a hydroxyl group, yielding 9-hydroxyoctadecadienoic acid (9-HODE).
-
Oxidation to Keto Fatty Acid: Finally, the hydroxyl group of 9-HODE is oxidized by a hydroxy-fatty acid dehydrogenase to form the ketone group of 9-oxo-octadecadienoic acid.
Biosynthesis of 9-Oxo-octadecadienoic Acid.
Proposed Biosynthesis of this compound
The biosynthesis of this compound is hypothesized to occur via the ω-oxidation pathway, which is responsible for producing dicarboxylic acids from fatty acids. This pathway is particularly important for the synthesis of cutin and suberin monomers in plants.
-
ω-Hydroxylation: The terminal methyl group (ω-carbon) of a C18 fatty acid, potentially 9-oxo-octadecenoic acid, is hydroxylated by a cytochrome P450 monooxygenase to form an ω-hydroxy fatty acid.
-
Oxidation to Aldehyde: The terminal hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase.
-
Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid.
Proposed ω-oxidation pathway for this compound.
Experimental Protocols
Extraction of 9-Oxo-octadecadienoic Acid from Plant Tissues
This protocol is a generalized method for the extraction of oxylipins from plant tissues, suitable for subsequent analysis by HPLC-MS/MS.
Materials:
-
Fresh plant tissue (e.g., tomato peel, eggplant calyx)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction Solvent: 80% Methanol (B129727) in water, spiked with an appropriate internal standard (e.g., d4-9-HODE).
-
Centrifuge capable of 10,000 x g and 4°C.
-
0.2 µm syringe filters.
Procedure:
-
Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench enzymatic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 25 mg of the freeze-dried plant material into a 2 mL microcentrifuge tube.
-
Add 250 µL of ice-cold 80% methanol extraction solvent containing the internal standard.
-
Vortex vigorously for 1 minute, then shake for 20 minutes at 1100 rpm at 4°C.
-
Centrifuge the samples for 5 minutes at 10,000 x g and 4°C.
-
Carefully collect the supernatant and filter it through a 0.2 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-MS/MS analysis.
Quantification by HPLC-MS/MS
This protocol provides general parameters for the quantification of 9-oxo-octadecadienoic acid. Optimization for specific instrumentation is recommended.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-4 min: 30-50% B
-
4-14 min: 50-85% B
-
14-17 min: Hold at 99% B
-
17-20 min: Return to 30% B and equilibrate.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
9-oxo-ODA: Precursor ion (m/z) 293.2 -> Product ion (m/z) 171.1
-
Internal Standard (d4-9-HODE): Precursor ion (m/z) 301.2 -> Product ion (m/z) 175.1
-
-
Source Parameters:
-
Capillary Voltage: 2.3 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 500°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 1000 L/h
-
Signaling Pathway: PPARα Activation
9-Oxo-octadecadienoic acid is a known agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in lipid metabolism.[5][6]
Mechanism of Action:
-
Ligand Binding: 9-oxo-ODA enters the cell and binds to the ligand-binding domain of PPARα in the cytoplasm.
-
Heterodimerization: The ligand-bound PPARα translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: This PPARα/RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
-
Transcriptional Activation: The binding of the heterodimer to the PPRE recruits coactivator proteins, leading to the initiation of transcription of genes involved in fatty acid uptake, β-oxidation, and transport.
Downstream Target Genes: Activation of PPARα by 9-oxo-ODA upregulates the expression of several genes involved in lipid metabolism, including:
-
Carnitine Palmitoyltransferase 1 (CPT1): Facilitates the transport of fatty acids into the mitochondria for oxidation.
-
Acyl-CoA Oxidase (ACOX1): The first enzyme in the peroxisomal β-oxidation pathway.
-
Fatty Acid Translocase (CD36): A membrane protein that facilitates the uptake of long-chain fatty acids.
-
Acyl-CoA Synthetase (ACS): Activates fatty acids by converting them to their CoA esters.
Activation of the PPARα signaling pathway by 9-Oxo-ODA.
Conclusion
While the dicarboxylic acid this compound remains a theoretical natural product primarily associated with plant structural polymers, its monocarboxylic counterpart, 9-oxo-octadecadienoic acid, is a well-characterized bioactive lipid found in several plant sources, most notably tomatoes. Its role as a potent PPARα agonist highlights its potential for further investigation in the context of metabolic diseases. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to explore the fascinating biology of this class of molecules. Further research is warranted to definitively identify and quantify this compound in natural sources and to elucidate the specific enzymes responsible for its biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Cytochrome P450 Enzyme in Plant Microorganisms’ Communication: A Focus on Grapevine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-OxoODE | C18H30O3 | CID 9839084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Biosynthesis of 9-Oxooctadecanedioic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Oxooctadecanedioic acid is a complex fatty acid derivative with emerging biological significance. Its unique structure, featuring both a ketone group and two carboxylic acid moieties, suggests a multifaceted biosynthetic origin. This technical guide delineates the putative enzymatic pathways responsible for the synthesis of this compound. Drawing from established principles of fatty acid metabolism, this document outlines a core biosynthetic framework involving sequential in-chain oxidation and ω-oxidation. This guide provides a comprehensive overview of the proposed enzymatic players, reaction intermediates, and relevant experimental methodologies for the study of this pathway. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using DOT language diagrams.
Introduction
Long-chain dicarboxylic acids and their oxidized derivatives are increasingly recognized as important signaling molecules and metabolic intermediates. This compound, a C18 fatty acid derivative featuring a ketone at the C9 position and terminal carboxylic acids, represents a structurally unique molecule with potential roles in various physiological and pathological processes. While its unsaturated counterpart, 9-oxo-octadecadienoic acid, has been identified in plants such as tomatoes and eggplants, the biosynthetic route to the saturated this compound is not yet fully elucidated.[1][2] This guide proposes a plausible biosynthetic pathway based on known enzymatic reactions, including in-chain hydroxylation and subsequent oxidation, coupled with the well-established ω-oxidation pathway for dicarboxylic acid formation.
Proposed Biosynthetic Pathways of this compound
The biosynthesis of this compound from an 18-carbon saturated fatty acid precursor, such as stearic acid, likely involves two key oxidative processes: in-chain oxidation to introduce the 9-oxo group and ω-oxidation to create the dicarboxylic acid. These processes could occur in two plausible sequences, presented here as Pathway A and Pathway B.
Pathway A: In-chain Oxidation Followed by ω-Oxidation
This pathway initiates with the oxidation of the C9 position of stearic acid, followed by the oxidation of the terminal methyl group.
-
Step 1: Hydroxylation of Stearic Acid. A cytochrome P450 monooxygenase or a dioxygenase introduces a hydroxyl group at the C9 position of stearic acid to form 9-hydroxystearic acid (9-HSA).[3]
-
Step 2: Oxidation to a Ketone. A secondary alcohol dehydrogenase oxidizes the hydroxyl group of 9-HSA to a ketone, yielding 9-oxostearic acid.
-
Step 3: ω-Oxidation Cascade. 9-Oxostearic acid then undergoes ω-oxidation:
Pathway B: ω-Oxidation Followed by In-chain Oxidation
In this alternative pathway, the dicarboxylic acid is formed first, followed by the introduction of the 9-oxo group.
-
Step 1: ω-Oxidation of Stearic Acid. Stearic acid is converted to octadecanedioic acid via the ω-oxidation pathway, involving a cytochrome P450 monooxygenase, an alcohol dehydrogenase, and an aldehyde dehydrogenase.
-
Step 2: In-chain Hydroxylation. A dioxygenase or a cytochrome P450 enzyme hydroxylates octadecanedioic acid at the C9 position to produce 9-hydroxyoctadecanedioic acid.
-
Step 3: Oxidation to a Ketone. A secondary alcohol dehydrogenase oxidizes the 9-hydroxy group to a ketone, yielding the final product, this compound.
Quantitative Data
While specific kinetic data for the enzymes directly involved in this compound biosynthesis are not yet available, the following tables summarize known kinetic parameters for related enzyme classes and analytical performance for relevant molecules.
Table 1: Kinetic Parameters of Related Fatty Acid Oxidizing Enzymes
| Enzyme Class | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Organism/Source | Reference |
| Cytochrome P450 (CYP4A) | Lauric Acid | 10-50 | 1-5 | Rat Liver Microsomes | [4] |
| Secondary Alcohol Dehydrogenase | 10-Hydroxyoctadecanoate | ~5 | 50-200 | Pseudomonas sp. | [4] |
| Aldehyde Dehydrogenase | Hexadecanal | 1-10 | 10-100 | Rat Liver | [5] |
| Dioxygenase (8R-DOX) | (9Z)-Octadecenoic acid | Not Reported | Not Reported | Aspergillus fumigatus | [6] |
Table 2: Analytical Parameters for Quantification of Related Oxo-Fatty Acids
| Analyte | Method | LOD | LOQ | Matrix | Reference |
| 9-Oxo-octadecadienoic acid | LC-MS/MS | <2.6 pg | <0.09 ng/mL | Standard | [7] |
| Dicarboxylic Acids (C3-C9) | GC-MS (BSTFA derivatization) | <2 ng/m³ | Not Reported | Aerosol | [6] |
| Fatty Acids (general) | GC-MS (PFB derivatization) | femtomole levels | Not Reported | Biological Samples | [8] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Assay for 9-Hydroxystearic Acid Dehydrogenase Activity
This protocol is adapted from methods for assaying secondary alcohol dehydrogenases.
Principle: The enzymatic oxidation of 9-hydroxystearic acid to 9-oxostearic acid is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored spectrophotometrically.
Reagents:
-
100 mM Tris-HCl buffer, pH 8.5
-
10 mM NAD⁺ in Tris-HCl buffer
-
1 mM 9-hydroxystearic acid in ethanol
-
Enzyme preparation (e.g., cell lysate, purified protein)
Procedure:
-
In a 1 mL cuvette, combine 880 µL of Tris-HCl buffer, 100 µL of 10 mM NAD⁺ solution.
-
Add 10 µL of the enzyme preparation and mix gently.
-
Incubate at 37°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding 10 µL of 1 mM 9-hydroxystearic acid solution.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Quantification of this compound by GC-MS
This protocol describes the derivatization and analysis of dicarboxylic acids from a biological sample.
Principle: Carboxylic and hydroxyl groups are derivatized to make the analyte volatile for GC-MS analysis. A two-step derivatization is employed for keto-dicarboxylic acids.
Materials:
-
Biological sample (e.g., cell extract, tissue homogenate)
-
Internal standard (e.g., ¹³C-labeled dicarboxylic acid)
-
14% Boron trifluoride in butanol (BF₃/butanol)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Hexane, Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Extraction: Perform a liquid-liquid extraction of the acidified sample with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Esterification:
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Add 200 µL of BF₃/butanol and heat at 80°C for 30 minutes. This derivatizes the carboxylic acid groups to butyl esters.
-
Evaporate the reagent under nitrogen.
-
-
Silylation:
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of hexane.
-
Heat at 70°C for 60 minutes. This derivatizes any hydroxyl groups.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Analyze in Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for the derivatized this compound and the internal standard.
-
Conclusion
The biosynthesis of this compound represents a fascinating intersection of fatty acid metabolic pathways. While a definitive pathway remains to be fully elucidated, the proposed sequences involving in-chain oxidation and ω-oxidation provide a robust framework for future research. The identification and characterization of the specific enzymes involved will be crucial for understanding the regulation of this pathway and the biological functions of its unique product. The experimental protocols and analytical methods outlined in this guide provide the necessary tools for researchers to further investigate this intriguing area of lipid metabolism. Further studies focusing on the substrate specificity of candidate dehydrogenases and dioxygenases will be instrumental in confirming the precise biosynthetic route to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. gsartor.org [gsartor.org]
- 5. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Stereoselective oxidation of regioisomeric octadecenoic acids by fatty acid dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of 9-Oxooctadecanedioic Acid and its Analogs in Plant Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxylipins, a class of oxygenated fatty acids, are integral signaling molecules in plant development and stress responses. Among these, 9-Oxooctadecanedioic acid and its more extensively studied precursor, 9-oxo-octadecadienoic acid (9-oxo-ODA), have emerged as critical players in orchestrating complex physiological processes. This technical guide provides an in-depth exploration of the biosynthesis, signaling pathways, and physiological functions of 9-oxo-ODA and related compounds in plants. It summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the underlying molecular mechanisms to facilitate further research and potential applications in agriculture and pharmacology.
Introduction
Plants, as sessile organisms, have evolved sophisticated biochemical mechanisms to adapt to a myriad of environmental challenges. A key component of their defense and developmental regulation involves a diverse array of signaling molecules, including oxylipins. These compounds are derived from the oxygenation of polyunsaturated fatty acids. While jasmonic acid (JA) has long been recognized as a central oxylipin hormone, recent research has illuminated the distinct and crucial roles of other oxylipins, such as 9-oxo-octadecadienoic acid (9-oxo-ODA).
Derived from linoleic acid via the 9-lipoxygenase (9-LOX) pathway, 9-oxo-ODA is not merely a byproduct of fatty acid metabolism but a potent signaling molecule in its own right. It is implicated in a range of physiological processes, most notably in plant defense against pathogens and in modulating developmental programs. This guide will delve into the current understanding of 9-oxo-ODA's function in plant physiology, providing a comprehensive resource for researchers in the field.
Biosynthesis of 9-Oxo-Octadecadienoic Acid
The biosynthesis of 9-oxo-ODA is a multi-step enzymatic process that primarily occurs in response to specific developmental cues or environmental stimuli. The pathway is initiated from linoleic acid, a common C18 polyunsaturated fatty acid found in plant cell membranes.
The key steps in the biosynthesis of 9-oxo-ODA are:
-
Oxygenation: The process begins with the incorporation of molecular oxygen into linoleic acid at the 9th carbon position. This reaction is catalyzed by the enzyme 9-lipoxygenase (9-LOX) , resulting in the formation of 9-hydroperoxy-octadecadienoic acid (9-HPODE).
-
Dehydration and Rearrangement: The unstable 9-HPODE is then converted to an allene (B1206475) oxide by allene oxide synthase (AOS) .
-
Cyclization and Reduction: The allene oxide can undergo further enzymatic reactions to form various oxylipins. For the formation of a keto-acid like 9-oxo-ODA, the hydroperoxide can be converted by a hydroperoxide lyase or rearranged and reduced.
A closely related and often co-occurring compound is 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-OxoOTrE), which is synthesized from α-linolenic acid through a similar 9-LOX initiated pathway.[1]
Diagram of the 9-Oxo-ODA Biosynthetic Pathway
Signaling Pathways Involving 9-Oxo-Octadecadienoic Acid
9-oxo-ODA and its analogs function as potent signaling molecules that can trigger downstream responses, often independently of the canonical jasmonic acid signaling pathway. A significant aspect of 9-oxo-ODA signaling is its crosstalk with other hormonal pathways, particularly the brassinosteroid (BR) pathway.
Upon perception by a yet-to-be-fully-characterized receptor, 9-oxo-ODA initiates a signaling cascade that leads to the activation of defense-related genes and physiological responses.[2] This signaling is crucial for mounting an effective defense against certain pathogens.
Crosstalk with Brassinosteroid Signaling in Plant Defense
One of the well-documented signaling roles of 9-LOX-derived oxylipins like 9-OxoOTrE is their interaction with the brassinosteroid (BR) signaling pathway to enhance plant defense.[1] This interaction leads to the reinforcement of the plant cell wall, a critical component of innate immunity. The proposed signaling cascade is as follows:
-
Pathogen Recognition and 9-Oxo-ODA Production: Upon pathogen perception, the 9-LOX pathway is activated, leading to the synthesis of 9-oxo-ODA and related compounds.
-
Activation of Brassinosteroid Biosynthesis: These oxylipins promote the biosynthesis of brassinosteroids.
-
BRI1-Mediated Signaling: Elevated BR levels are perceived by the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1).
-
Transcriptional Reprogramming: Activation of the BR signaling cascade leads to the modulation of transcription factors such as BZR1, which in turn regulate the expression of genes involved in cell wall modification and other defense responses.[2]
Diagram of the 9-Oxo-ODA and Brassinosteroid Signaling Crosstalk
Physiological Roles of 9-Oxo-Octadecadienoic Acid
The physiological functions of 9-oxo-ODA in plants are multifaceted, with prominent roles in both biotic and abiotic stress responses, as well as in developmental processes.
Plant Defense
9-oxo-ODA and related 9-LOX-derived oxylipins are key components of the plant's innate immune system.[1] Their roles in defense include:
-
Direct Antimicrobial and Antifungal Activity: These compounds can directly inhibit the growth of a range of plant pathogens.[1]
-
Induction of Defense Gene Expression: As signaling molecules, they trigger the expression of a suite of defense-related genes.[2]
-
Cell Wall Reinforcement: Through crosstalk with the BR pathway, they contribute to the strengthening of the cell wall, creating a physical barrier against pathogen invasion.[1]
Abiotic Stress Responses
Emerging evidence suggests a role for 9-LOX-derived oxylipins in mediating responses to abiotic stresses. For instance, the application of certain ketols derived from this pathway has been shown to improve drought and alkalinity tolerance in wheat.[3]
Plant Development
Beyond stress responses, oxylipins from the octadecanoid pathway are involved in regulating various aspects of plant development, including seed germination and flowering.[3] While the specific roles of 9-oxo-ODA in these processes are still under investigation, its position within the broader oxylipin network suggests its potential involvement.
Quantitative Data
While much of the research on 9-oxo-ODA has been qualitative, some quantitative data on its concentration in plant tissues and its biological activity are available.
| Plant/Tissue | Compound | Concentration/Activity | Reference |
| Tomato (Solanum lycopersicum) Fruit Peel | 9-oxo-ODA | ~0.2 µg/g of tissue weight | [2] |
| Tomato (Solanum lycopersicum) Sarcocarp | 9-oxo-ODA | ~0.1 µg/g of tissue weight | [2] |
| Mouse Primary Hepatocytes | 9-oxo-ODA | Activates PPARα at 10-20 µM | [4] |
Experimental Protocols
Extraction of 9-Oxo-ODA from Plant Tissues
This protocol outlines a general method for the extraction of 9-oxo-ODA from plant tissues, adapted from methodologies used for tomato analysis.[2]
Materials:
-
Plant tissue (e.g., leaves, fruits)
-
Liquid nitrogen
-
Lyophilizer (freeze-dryer)
-
Homogenizer
-
Centrifuge (capable of 15,000 rpm and 4°C)
-
Extraction solvent (e.g., a mixture of chloroform (B151607) and methanol)
-
0.2-μm pore PVDF membrane filters
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.
-
Lyophilize the frozen tissue to remove water.
-
Weigh a known amount of the freeze-dried sample (e.g., 100 mg) and homogenize it in the extraction solvent.
-
Centrifuge the homogenate at 15,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.
-
Re-extract the pellet with an additional volume of the extraction solvent and repeat the centrifugation.
-
Combine the supernatants and filter through a 0.2-μm PVDF membrane filter.
-
The filtered extract is now ready for analysis by methods such as UPLC-MS.
UPLC-MS/MS Analysis of 9-Oxo-ODA
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Mass Spectrometer (e.g., Time-of-Flight or Triple Quadrupole)
-
Reversed-phase C18 column
Typical UPLC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 300 μL/min
-
Column Temperature: 40°C
-
Injection Volume: 3 μL
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the compound of interest.
MS Conditions:
-
The mass spectrometer should be operated in a mode that allows for the detection and quantification of the specific mass-to-charge ratio (m/z) of 9-oxo-ODA.
Diagram of the Experimental Workflow for 9-Oxo-ODA Analysis
Conclusion and Future Directions
This compound and its related 9-LOX-derived oxylipins are emerging as pivotal signaling molecules in plant physiology. Their roles in plant defense, particularly through crosstalk with the brassinosteroid signaling pathway, highlight the intricate and interconnected nature of plant regulatory networks. While significant strides have been made in understanding their biosynthesis and general functions, several areas warrant further investigation:
-
Receptor Identification: The specific receptors for 9-oxo-ODA and its analogs in plants remain to be identified.
-
Elucidation of Downstream Signaling Components: A more comprehensive understanding of the downstream signaling components and transcription factors that mediate 9-oxo-ODA responses is needed.
-
Quantitative Physiological Studies: There is a need for more detailed quantitative studies on the effects of 9-oxo-ODA on various aspects of plant growth, development, and stress tolerance.
-
Broader Species Analysis: Much of the current knowledge is derived from studies on a limited number of plant species. Expanding research to a wider range of plants will provide a more complete picture of the role of these oxylipins.
Continued research in these areas will undoubtedly provide valuable insights into the fundamental mechanisms of plant signaling and may pave the way for novel strategies to enhance crop resilience and develop new bioactive compounds for various applications.
References
An In-depth Technical Guide to the Structural Isomers of 9-Oxooctadecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain keto-dicarboxylic acids are a class of molecules with significant, yet underexplored, potential in various scientific domains, including metabolism, polymer chemistry, and drug development. 9-Oxooctadecanedioic acid, a C18 dicarboxylic acid featuring a ketone group at the ninth carbon, and its structural isomers represent a fascinating area of study. The position of the ketone group along the aliphatic chain can significantly influence the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the structural isomers of this compound, including their synthesis, physicochemical properties, potential biological roles, and relevant experimental protocols. Due to the limited availability of data for specific positional isomers, this guide combines established principles of organic chemistry and biochemistry with available data on related long-chain dicarboxylic and keto acids.
Structural Isomerism in Oxooctadecanedioic Acid
The structural isomers of this compound are positional isomers, where the molecular formula (C₁₈H₃₂O₅) remains constant, but the location of the ketone group on the 18-carbon chain differs. The nomenclature designates the carbon atoms of the dicarboxylic acid from each end, but for clarity in this guide, we will number the carbons sequentially from one carboxyl group to the other. Thus, the primary structural isomers are defined by the position of the oxo (ketone) group, ranging from the 2- to the 9-position. Due to the symmetry of the dicarboxylic acid, 10-oxooctadecanedioic acid is identical to this compound, and so on.
The general structure is: HOOC-(CH₂)ₓ-CO-(CH₂)ᵧ-COOH where x + y = 15.
For this compound, x=7 and y=8.
Physicochemical Properties of Oxooctadecanedioic Acid Isomers
The exact physicochemical properties of each positional isomer of oxooctadecanedioic acid are not extensively documented. However, we can infer their properties based on the general trends observed for dicarboxylic acids and the influence of a ketone group.[1][2][3]
Table 1: Predicted Physicochemical Properties of Oxooctadecanedioic Acid Isomers
| Property | General Trend and Predicted Values |
| Molecular Formula | C₁₈H₃₂O₅ |
| Molecular Weight | 328.44 g/mol |
| Melting Point (°C) | Expected to be crystalline solids. The melting point will vary based on the position of the ketone group, which affects crystal lattice packing. Generally, dicarboxylic acids have relatively high melting points. For comparison, octadecanedioic acid has a melting point of 125-128 °C. The introduction of a ketone group may slightly alter this. A notable fluctuation in melting points is observed between odd and even-numbered carbon chain dicarboxylic acids, with odd-numbered chains having lower melting points.[3] |
| Boiling Point (°C) | High, with decomposition likely before boiling at atmospheric pressure. |
| Water Solubility | Low. The long hydrocarbon chain imparts significant hydrophobic character. Solubility is expected to be slightly higher than the parent octadecanedioic acid due to the polarity of the ketone group. Dicarboxylic acids are generally more soluble than their corresponding monocarboxylic acids.[2] |
| pKa | Two pKa values are expected, corresponding to the two carboxylic acid groups. The first pKa (pKa₁) will be lower (more acidic) than the second (pKa₂). The inductive effect of the second carboxyl group increases the acidity of the first.[1] This effect diminishes as the distance between the carboxyl groups increases. The electron-withdrawing effect of the ketone group will slightly increase the acidity of the nearby carboxylic acid. |
| Appearance | Likely to be a white or off-white crystalline solid at room temperature. |
Synthesis and Experimental Protocols
The synthesis of specific positional isomers of oxooctadecanedioic acid is not widely reported. However, a general and plausible approach involves the oxidative cleavage of a corresponding unsaturated fatty acid, followed by further oxidation. Ozonolysis is a powerful technique for this purpose.[4][5][6][7][8]
General Synthetic Approach: Ozonolysis of Unsaturated Fatty Acids
A mixture of positional isomers of oxooctadecanedioic acid can be synthesized from a mixture of positional isomers of monounsaturated fatty acids. For example, the ozonolysis of oleic acid (cis-9-octadecenoic acid) yields azelaic acid (a C9 dicarboxylic acid) and nonanoic acid. To generate an 18-carbon keto-dicarboxylic acid, a starting material with a double bond and another functional group that can be oxidized to a carboxylic acid is required.
A more direct, albeit challenging, approach would be the selective oxidation of a dihydroxyoctadecanedioic acid.
Experimental Protocol: Synthesis via Oxidation of a Long-Chain Diol
This protocol outlines a general method for the oxidation of a long-chain diol to a keto-dicarboxylic acid. The synthesis of a specific positional isomer of a dihydroxyoctadecanedioic acid would be a necessary precursor.
Step 1: Oxidation of a Dihydroxyoctadecanedioic Acid Ester
-
Protection of Carboxyl Groups: The starting dihydroxyoctadecanedioic acid is first esterified (e.g., to its dimethyl ester) to protect the carboxylic acid functionalities from oxidation.
-
Selective Oxidation of a Secondary Alcohol: The dihydroxy ester is then subjected to selective oxidation of one of the secondary alcohol groups to a ketone. This can be achieved using milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or by Swern oxidation.
-
Reaction Conditions: The reaction is typically carried out in an anhydrous organic solvent (e.g., dichloromethane) at controlled temperatures to prevent over-oxidation.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted. The crude keto-diester is then purified using column chromatography.
Step 2: Hydrolysis to the Keto-Dicarboxylic Acid
-
Saponification: The purified keto-diester is hydrolyzed using a base (e.g., potassium hydroxide (B78521) in a methanol/water mixture).
-
Acidification: The reaction mixture is then acidified with a strong acid (e.g., HCl) to protonate the carboxylate groups, yielding the final keto-dicarboxylic acid.
-
Extraction and Purification: The product is extracted with an organic solvent, washed, dried, and purified by recrystallization.
Characterization
The synthesized isomers would be characterized using a combination of analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the exact position of the ketone group and confirm the overall structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretches of the ketone and carboxylic acid functional groups.
-
Melting Point Analysis: To determine the purity and physical state.
Biological Role and Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, the biological roles of dicarboxylic acids and keto acids are well-established, providing a framework for their potential activities.
Metabolism of Dicarboxylic Acids
Long-chain dicarboxylic acids are metabolites formed through the ω-oxidation of monocarboxylic fatty acids.[9] This pathway becomes more prominent when the primary fatty acid metabolism pathway (β-oxidation) is overloaded or impaired.[9] Once formed, these dicarboxylic acids undergo peroxisomal β-oxidation, which shortens the carbon chain from both ends.[9][10] This metabolic route can be seen as a protective mechanism to handle excess fatty acids.
Role of Keto Acids in Metabolism
Keto acids are key intermediates in numerous metabolic pathways.[11][12]
-
α-keto acids: Are involved in the Krebs cycle and amino acid metabolism.[11][12]
-
β-keto acids: Are intermediates in fatty acid metabolism and can be prone to decarboxylation.[11]
-
γ-keto acids: Are also found as metabolic intermediates.[11]
Given its structure, this compound is a long-chain γ-keto dicarboxylic acid (relative to one carboxyl group) and a δ-keto dicarboxylic acid (relative to the other). Its metabolism would likely involve the peroxisomal β-oxidation pathway, with the ketone group potentially influencing the rate and products of this process.
Visualizations
Logical Relationship of Structural Isomers
Caption: Positional isomers of oxooctadecanedioic acid.
Experimental Workflow for Synthesis and Characterization
Caption: Synthesis and characterization workflow.
Conceptual Metabolic Pathway
Caption: Conceptual metabolic pathway for dicarboxylic acids.
Conclusion
The structural isomers of this compound represent a class of molecules with unexplored potential. While direct experimental data is limited, this guide provides a foundational understanding based on established chemical and biological principles. The synthesis of these compounds, likely achievable through multi-step oxidation of appropriate precursors, would open avenues for detailed investigation of their physicochemical properties and biological activities. Future research should focus on the development of selective synthetic routes to access individual isomers and the exploration of their roles in metabolic regulation and as potential building blocks for novel materials. For drug development professionals, understanding the metabolism and potential signaling effects of these endogenous or synthetic keto-dicarboxylic acids could lead to new therapeutic strategies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. US8703993B2 - Synthesis of alpha,omega-dicarboxylic acids and esters thereof from unsaturated fatty acid derivatives - Google Patents [patents.google.com]
- 7. Ozonolysis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The biological origin of ketotic dicarboxylic aciduria. II. In vivo and in vitro investigations of the beta-oxidation of C8-C16-dicarboxylic acids in unstarved, starved and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Keto acid - Wikipedia [en.wikipedia.org]
- 12. tuscany-diet.net [tuscany-diet.net]
Biological Activities and Therapeutic Potential
An In-depth Technical Guide on 9-Oxooctadecanedioic Acid and Related Bioactive Oxo-Fatty Acids
Introduction
This technical guide provides a comprehensive literature review of this compound and structurally related bioactive oxo-fatty acids. While literature specifically on this compound is limited, a significant body of research exists for related oxidized linoleic acid metabolites, which are gaining attention for their potent biological activities.[1] This document synthesizes the current scientific understanding of these molecules, focusing on their roles in metabolic regulation, inflammation, and cancer. It is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of these lipids.[1][2]
Oxo-fatty acids, derived from the oxidation of essential fatty acids like linoleic acid, are emerging as critical signaling molecules.[1] They are found in various natural sources, including tomatoes, eggplant, and certain seaweeds, and exhibit a range of physiological effects.[2][3][4] The most well-documented activities include the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), modulation of inflammatory pathways, and induction of apoptosis in cancer cells.[2]
Metabolic Regulation via PPARα Agonism
Several oxo-octadecadienoic acid isomers are potent agonists of PPARα, a nuclear receptor that is a key regulator of lipid metabolism.[2][5]
-
9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) , found in tomatoes, is a powerful PPARα agonist.[6][7] Its activation of PPARα leads to an increase in the expression of genes involved in fatty acid β-oxidation.[6][8] This, in turn, results in a decrease in triglyceride accumulation in hepatocytes, highlighting its potential for managing dyslipidemia and related metabolic disorders.[2][6][8]
-
13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) , another isomer found in tomato juice, also acts as a potent PPARα agonist, demonstrating the ability to decrease plasma and hepatic triglycerides in obese diabetic mice.[2]
-
Structurally related conjugated linoleic acid (CLA) isomers are also high-affinity ligands for PPARα, further supporting the role of this class of molecules in metabolic control.[5][7]
Anti-inflammatory Effects
Certain isomers possess significant anti-inflammatory properties by modulating key signaling pathways.[2][3]
-
(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) exerts anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][9] It also activates the Nrf2/HO-1 signaling pathway, a crucial regulator of the antioxidant response.[2][9]
-
8-oxo-9-octadecenoic acid (OOA) , isolated from the seaweed Undaria peterseniana, suppresses the production of nitric oxide (NO) and inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[3] It achieves this by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) and inhibiting the phosphorylation of key proteins in the MAPK and NF-κB pathways.[3]
Anticancer Properties
Emerging evidence suggests that certain oxo-fatty acids can induce apoptosis in cancer cells, indicating their potential as anticancer agents.[2][10]
-
9-Oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) , isolated from eggplant calyx, has been shown to induce apoptosis in human ovarian cancer cells.[2][4] The mechanism of action involves the mitochondrial regulation pathway, characterized by the dissipation of mitochondrial membrane potential, release of cytochrome c, downregulation of the anti-apoptotic protein Bcl-2, and upregulation of the pro-apoptotic protein Bax.[2][4]
Signaling Pathways
The biological activities of these oxo-fatty acids are mediated through their interaction with specific and often interconnected signaling pathways.
Quantitative Data Summary
The following table summarizes key quantitative data from the cited literature.
| Compound | Biological Activity | Assay System | Key Quantitative Data | Reference |
| 9-oxo-10(E),12(E)-ODA | PPARα Agonism | Mouse primary hepatocytes | Activates PPARα at 10-20 µM | [7] |
| Conjugated Linoleic Acid (CLA) | PPARα Agonism | Human PPARα assay | IC50 values ranging from 140 nM to 400 nM | [5] |
| 8-oxo-9-octadecenoic acid (OOA) | Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Dose-dependent inhibition of NO, iNOS, COX-2, TNF-α, IL-6 | [3] |
| 9-Oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) | Cytotoxicity / Apoptosis | Human ovarian cancer (HRA) cells | Dose-dependent increase in caspase-3/7 activity | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe common protocols used to investigate the bioactivities of oxo-fatty acids.
PPARα Luciferase Reporter Assay
This assay is used to screen for compounds that activate the PPARα receptor.[2][6]
-
Cell Culture and Transfection: Hepatocytes (or other suitable cells) are cultured under standard conditions.[2] The cells are then co-transfected with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a peroxisome proliferator response element (PPRE).[2]
-
Compound Treatment: Fractions of an extract (e.g., from tomato) or purified compounds are added to the transfected cells.[2][6]
-
Luciferase Activity Measurement: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. An increase in luminescence indicates activation of PPARα.[5]
-
Data Analysis: Results are often normalized to a control (e.g., vehicle-treated cells) and expressed as fold activation.
Anti-inflammatory Activity Assay in Macrophages
This protocol assesses the ability of a compound to suppress an inflammatory response in immune cells.[2][3]
-
Cell Culture: RAW 264.7 macrophage cells are cultured and seeded in appropriate plates.[3]
-
Stimulation and Treatment: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[2][3] Concurrently, cells are treated with the test compound (e.g., OOA or 13-KODE) at various concentrations.[2][3]
-
Nitric Oxide (NO) Measurement: The production of NO, a key inflammatory mediator, is measured in the culture supernatant using the Griess reagent.[2]
-
Gene and Protein Expression Analysis:
-
qRT-PCR: The expression of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-1β) is determined by quantitative real-time PCR.[2]
-
Western Blotting: The protein levels of iNOS, COX-2, and key signaling proteins (e.g., phosphorylated forms of NF-κB and MAPK pathway members) are determined by western blotting.[2][3]
-
Apoptosis Assays
These methods are used to determine if a compound induces programmed cell death.[2][4]
-
Cell Treatment: Cancer cells (e.g., human ovarian cancer HRA cells) are treated with the test compound (e.g., 9-EE-KODE) for a specified time.[4]
-
Apoptosis Detection:
-
Annexin V Staining: Phosphatidylserine exposure on the outer cell membrane, an early marker of apoptosis, is detected by Annexin V staining followed by flow cytometry analysis.[2][4]
-
DNA Fragmentation: Intracellular DNA fragmentation, a hallmark of late apoptosis, can be visualized by TUNEL assay or gel electrophoresis.[2][4]
-
Caspase Activity: The activity of executioner caspases, such as caspase-3 and -7, is measured using luminescent or fluorescent assays.[2][4]
-
-
Mitochondrial Involvement Investigation:
-
Membrane Potential: The dissipation of mitochondrial membrane potential is measured using fluorescent dyes like JC-1 or TMRE.[2][4]
-
Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is assessed by western blotting of cytosolic and mitochondrial fractions.[2][4]
-
Synthesis and Isolation
The study of these compounds relies on their availability through either chemical synthesis or extraction from natural sources.
-
Synthesis: While direct protocols for this compound are not widely reported, synthetic routes for related compounds often involve multi-step processes. For example, 9-Oxodecenoic acid can be synthesized from azelaic acid.[11] A plausible approach for synthesizing allenic fatty acids like 9,10-octadecadienoic acid involves a Wittig-based strategy.[12]
-
Isolation: Isolation from natural sources is a common method. For instance, 9-oxo-ODA is isolated from tomato extracts through a series of chromatographic fractionations, with the active compound identified using LC/MS and NMR analyses.[6] Standard lipid extraction methods, such as Soxhlet extraction using hexane, can be employed to obtain crude lipid extracts from plant material, which can then be further purified.[13]
Conclusion and Future Directions
The this compound family of molecules represents a promising area of lipid research with significant therapeutic potential.[1] Their demonstrated ability to activate PPARα, exert potent anti-inflammatory effects, and induce apoptosis in cancer cells warrants further investigation.[2] Future research should focus on elucidating the structure-activity relationships of different isomers to identify the most potent and selective compounds for specific therapeutic applications.[2] Furthermore, while promising preclinical data exists, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety of these compounds in animal models of metabolic, inflammatory, and oncologic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 9-Oxodecenoic acid - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 9-Oxooctadecanedioic Acid Precursors from Oleic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidative cleavage of oleic acid is a fundamental chemical transformation that yields valuable dicarboxylic and oxo-acids. These products serve as versatile building blocks in the synthesis of polymers, lubricants, and pharmacologically active molecules. While the direct synthesis of 9-oxooctadecanedioic acid from oleic acid is not a standard transformation, the oxidative cleavage of oleic acid is the primary route to C9 derivatives, namely 9-oxononanoic acid and azelaic acid. This document provides detailed protocols for the synthesis of these key C9 compounds from oleic acid via ozonolysis, a robust and widely used method. The protocols cover both reductive and oxidative workup procedures to selectively yield either the oxo-acid or the dicarboxylic acid.
Synthesis Pathway Overview: Ozonolysis of Oleic Acid
Ozonolysis is a powerful technique to cleave the carbon-carbon double bond in oleic acid. The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (1,2,4-trioxolane). Subsequent workup of the ozonide determines the final products.
-
Reductive Workup: This process, typically employing reagents like dimethyl sulfide (B99878) (DMS) or zinc, cleaves the ozonide to yield an aldehyde and a ketone. In the case of oleic acid, this results in 9-oxononanoic acid and nonanal (B32974).
-
Oxidative Workup: This method uses an oxidizing agent, such as hydrogen peroxide, to convert the ozonide into carboxylic acids. Ozonolysis of oleic acid followed by oxidative workup produces azelaic acid and nonanoic acid.[1][2][3][4]
Quantitative Data Summary
The following table summarizes typical yields for the major products obtained from the ozonolysis of oleic acid under different workup conditions.
| Starting Material | Reaction | Workup | Major Products | Molar Yield (%) | Reference |
| Oleic Acid | Ozonolysis | Reductive (DMS) | 9-Oxononanoic Acid, Nonanal | Not specified | [5] |
| Oleic Acid | Ozonolysis | Oxidative (H₂O₂) | Azelaic Acid, Nonanoic Acid | >95% (combined) | [1][3] |
| Oleic Acid | Ozonolysis in Methanol (B129727) | Oxidative (H₂O₂ in Formic Acid) | Dicarboxylic Acids | >95% | [1][3][6] |
| Oleic Acid | Continuous Flow Ozonolysis | Oxidative | Azelaic Acid | 86% | [7] |
| Oleic Acid | Chemo-enzymatic Oxidation | Oxidative (H₂O₂) | Azelaic Acid | 44% (isolated) | [8] |
Experimental Protocols
Protocol 1: Synthesis of 9-Oxononanoic Acid and Nonanal via Ozonolysis with Reductive Workup
This protocol outlines a general procedure for the synthesis of 9-oxononanoic acid and nonanal from oleic acid using a reductive workup.
Materials:
-
Oleic acid (high purity)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (generated from an ozone generator)
-
Dimethyl sulfide (DMS)
-
Argon or Nitrogen gas
-
Rotary evaporator
-
Glassware for low-temperature reactions
Procedure:
-
Reaction Setup: Dissolve oleic acid (1 equivalent) in a 1:1 mixture of anhydrous dichloromethane and methanol in a round-bottom flask equipped with a gas dispersion tube and a drying tube.
-
Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a blue color, indicating the presence of excess ozone. Alternatively, a triphenylphosphine (B44618) indicator can be used.
-
Purging: Once the reaction is complete, purge the solution with argon or nitrogen gas for 10-15 minutes to remove any residual ozone.
-
Reductive Workup: Slowly add dimethyl sulfide (2 equivalents) to the cold solution with stirring. Allow the reaction mixture to warm to room temperature and stir for at least 2 hours.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a mixture of 9-oxononanoic acid and nonanal, can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of Azelaic Acid and Nonanoic Acid via Ozonolysis with Oxidative Workup
This protocol details the synthesis of azelaic acid and nonanoic acid from oleic acid using an oxidative workup.[1][3]
Materials:
-
Oleic acid (high purity)
-
Methanol or Acetic acid
-
Ozone (generated from an ozone generator)
-
Hydrogen peroxide (30% solution)
-
Formic acid (optional)
-
Argon or Nitrogen gas
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve oleic acid (1 equivalent) in methanol or acetic acid in a round-bottom flask fitted with a gas inlet tube.
-
Ozonolysis: Cool the solution to an appropriate temperature (e.g., 0 °C to -30 °C). Pass a stream of ozone through the solution until the reaction is complete.
-
Purging: After ozonolysis, bubble argon or nitrogen gas through the solution to eliminate excess ozone.
-
Oxidative Workup: Add hydrogen peroxide (30% solution, 1.5-2 equivalents) to the reaction mixture. If using methanol as the solvent, the addition of formic acid can facilitate the decomposition of the ozonide.[1][3]
-
Reaction: Gently heat the mixture to reflux for 1-2 hours to ensure complete oxidation.
-
Product Isolation: After cooling, the azelaic acid may precipitate and can be collected by filtration. The filtrate contains nonanoic acid. Further purification of both acids can be achieved by recrystallization or distillation. A continuous flow setup has been reported to yield azelaic acid in 86% yield.[7]
Visualizations
Ozonolysis of Oleic Acid: Reaction Pathways
Caption: Ozonolysis of oleic acid leading to different products based on the workup conditions.
Experimental Workflow for Azelaic Acid Synthesis
Caption: Step-by-step workflow for the synthesis of azelaic acid from oleic acid.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Ozonolysis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scilit.com [scilit.com]
- 7. Scalable, sustainable and catalyst-free continuous flow ozonolysis of fatty acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Conversion of Oleic Acid into Azelaic and Pelargonic Acid by a Chemo-Enzymatic Route - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of 9-Oxooctadecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxooctadecanedioic acid is a long-chain keto-dicarboxylic acid with potential applications in polymer chemistry, as a precursor for lubricants and plasticizers, and as a building block in the synthesis of complex organic molecules. Its structure, featuring a C18 backbone with a ketone at the C9 position and terminal carboxylic acids, provides multiple points for chemical modification. This document outlines a proposed laboratory-scale synthesis of this compound. Due to the limited availability of direct synthetic routes in the published literature, a plausible multi-step chemoenzymatic approach is presented, starting from the readily available oleic acid. This method combines the selectivity of enzymatic reactions with the versatility of traditional organic chemistry.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a multi-step process that begins with the microbial oxidation of oleic acid to produce 10-hydroxyoctadecanoic acid, followed by a series of chemical modifications to yield the target molecule. This chemoenzymatic approach is designed to overcome the challenges of regioselective oxidation of long-chain fatty acids.
Data Presentation
The following table summarizes the expected inputs and outputs for the key steps in the proposed synthesis of this compound. Please note that yields are estimates and will vary based on experimental conditions and optimization.
| Step | Reaction | Starting Material | Key Reagents/Enzymes | Product | Expected Yield (%) | Purity (%) |
| 1 | Microbial Hydroxylation | Oleic Acid | Saccharomyces cerevisiae | 10-Hydroxyoctadecanoic acid | 45 | >95 |
| 2 | Esterification | 10-Hydroxyoctadecanoic acid | Methanol, H₂SO₄ (cat.) | Methyl 10-hydroxyoctadecanoate | >95 | >98 |
| 3 | Jones Oxidation | Methyl 10-hydroxyoctadecanoate | CrO₃, H₂SO₄, Acetone (B3395972) | Methyl 10-oxooctadecanoate | 80-90 | >95 |
| 4 | Baeyer-Villiger Oxidation | Methyl 10-oxooctadecanoate | m-CPBA | Ester Mixture | 70-80 | Mixture |
| 5 | Hydrolysis & Isomerization | Ester Mixture | Aqueous NaOH, then H₃O⁺ | 9-Hydroxyoctadecanedioic acid | 50-60 (from ketone) | >90 |
| 6 | Oxidation | 9-Hydroxyoctadecanedioic acid | PCC or DMP | This compound | 80-90 | >98 |
Experimental Protocols
Step 1: Microbial Synthesis of 10-Hydroxyoctadecanoic Acid
This protocol is adapted from the microbial conversion of oleic acid using Saccharomyces cerevisiae.
-
Materials:
-
Saccharomyces cerevisiae (baker's yeast)
-
Oleic acid
-
Glucose
-
Yeast extract
-
Peptone
-
Phosphate (B84403) buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663)
-
-
Procedure:
-
Prepare a culture of Saccharomyces cerevisiae in a suitable medium containing glucose, yeast extract, and peptone.
-
Incubate the culture at 30°C with shaking until it reaches the late exponential growth phase.
-
Harvest the cells by centrifugation and wash with sterile phosphate buffer.
-
Resuspend the yeast cells in the phosphate buffer to a desired cell density.
-
Add oleic acid to the cell suspension (e.g., as an emulsion with a non-ionic surfactant).
-
Incubate the reaction mixture at 30°C with shaking for 24-48 hours.
-
Monitor the conversion of oleic acid by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction, acidify the mixture to pH 2 with HCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 10-hydroxyoctadecanoic acid.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Step 2: Esterification to Methyl 10-Hydroxyoctadecanoate
-
Materials:
-
10-Hydroxyoctadecanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 10-hydroxyoctadecanoic acid in anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield methyl 10-hydroxyoctadecanoate.
-
Step 3: Jones Oxidation to Methyl 10-Oxooctadecanoate
-
Materials:
-
Methyl 10-hydroxyoctadecanoate
-
Jones reagent (prepared from CrO₃, H₂SO₄, and water)
-
Acetone
-
Diethyl ether
-
-
Procedure:
-
Dissolve methyl 10-hydroxyoctadecanoate in acetone and cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise with stirring until the orange color persists.
-
Continue stirring at 0°C for 2 hours.
-
Quench the reaction by adding isopropanol until the solution turns green.
-
Extract the product with diethyl ether.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate to give methyl 10-oxooctadecanoate.
-
Step 4 & 5: Baeyer-Villiger Oxidation and Hydrolysis to 9-Hydroxyoctadecanedioic Acid
-
Materials:
-
Methyl 10-oxooctadecanoate
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve methyl 10-oxooctadecanoate in dichloromethane.
-
Add m-CPBA in portions at 0°C.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with a sodium sulfite (B76179) solution, followed by a sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to obtain the crude ester mixture from the Baeyer-Villiger rearrangement.
-
Hydrolyze the crude ester mixture by refluxing with an aqueous solution of NaOH.
-
After hydrolysis, cool the solution and acidify with HCl to precipitate the hydroxy-dicarboxylic acids.
-
Isolate and purify the desired 9-hydroxyoctadecanedioic acid isomer by fractional crystallization or preparative HPLC.
-
Step 6: Oxidation to this compound
-
Materials:
-
9-Hydroxyoctadecanedioic acid
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (anhydrous)
-
Silica gel
-
-
Procedure:
-
Dissolve 9-hydroxyoctadecanedioic acid in anhydrous dichloromethane.
-
Add PCC or DMP and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium or periodinane byproducts.
-
Concentrate the filtrate to obtain the crude product.
-
Purify this compound by recrystallization or column chromatography.
-
Visualizations
Caption: Chemoenzymatic synthesis workflow for this compound.
Caption: Logical relationship of key transformations in the synthesis.
Application Notes and Protocols for the Analytical Detection of 9-Oxooctadecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxooctadecanedioic acid is an oxidized metabolite of linoleic acid, belonging to the class of signaling molecules known as oxidized linoleic acid metabolites (OXLAMs).[1] These molecules are implicated in a variety of physiological and pathological processes. Notably, this compound has been identified as a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[1] This activity suggests its potential role in metabolic diseases and as a therapeutic target. Accurate and sensitive quantification of this compound in biological matrices is therefore crucial for understanding its biological function and for the development of novel therapeutics.[1]
This document provides detailed application notes and protocols for the analytical detection of this compound using modern analytical techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biological Significance and Signaling Pathway
This compound is formed in vivo from the enzymatic oxidation of linoleic acid. Linoleic acid is first converted to 9-hydroperoxy-octadecadienoic acid (9-HPODE), which is then reduced to 9-hydroxy-octadecadienoic acid (9-HODE). Subsequent oxidation of 9-HODE by hydroxy-fatty acid dehydrogenase yields this compound.[1]
As a PPARα agonist, this compound plays a role in regulating the expression of genes involved in fatty acid oxidation. Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, initiating their transcription and leading to an increase in the catabolism of fatty acids.[1]
Analytical Methods Overview
The two primary analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on factors such as required sensitivity, selectivity, sample throughput, and the need for derivatization.[2]
| Parameter | GC-MS | LC-MS/MS |
| Derivatization | Required (e.g., methoximation and silylation)[3] | Not required[2] |
| Sensitivity | High (pg to ng range on-column)[2] | Very high (sub-ppb levels)[4] |
| Selectivity | Good, enhanced by MS | Excellent, especially with MRM[4] |
| Sample Throughput | Lower due to derivatization and longer run times | Higher |
| Thermal Stability | Requires derivatization for thermally labile compounds[3] | Suitable for thermally labile compounds[5] |
| Matrix Effects | Less prone | Can be significant, requiring mitigation strategies[6] |
Quantitative Data Summary
The following table summarizes key quantitative performance parameters for the analysis of this compound and related oxidized fatty acids using different analytical methods.
| Analytical Method | Analyte | Matrix | LOQ | Linearity (R²) | Recovery (%) | Reference |
| LC-MS/MS | 9-oxoODE | Rat Plasma | 35.9 nmol/L | > 0.991 | Not Reported | [5] |
| HPLC | 9-hydroxy-10,12-octadecadienoic acid | Not Specified | 0.32 µg/g | 0.9992 | 89.33 | [2] |
| LC-MS/MS | 9,10-Octadecadienoic acid isomers | Not Specified | 0.332 - 0.537 mg/mL (as FAMEs) | >0.990 | >95 | [4] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma for LC-MS/MS Analysis
This protocol describes a liquid-liquid extraction procedure for the isolation of this compound from plasma samples.[1][7]
Materials:
-
Plasma sample
-
Internal Standard (e.g., 15(S)-HETE-d8)
-
10% (v/v) acetic acid in water/2-propanol/hexane (2/20/30, v/v/v)
-
Hexane
-
Borosilicate glass test tubes (12 x 75mm)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS analysis solvent (e.g., methanol/water)
Procedure:
-
Aliquot 200 µL of plasma into a clean borosilicate glass test tube.
-
Add 10 µL of the internal standard mixture.
-
Add 1.0 mL of the 10% acetic acid solution in water/2-propanol/hexane.
-
Vortex briefly to mix.
-
Add 2.0 mL of hexane.
-
Cap the tube and vortex mix for three minutes.
-
Centrifuge the sample at 2000 x g for five minutes at room temperature.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Protocol 2: Derivatization of this compound for GC-MS Analysis
Due to the presence of a polar carboxylic acid group and a ketone group, this compound requires chemical derivatization to increase its volatility and thermal stability for GC-MS analysis.[3] A two-step derivatization process involving methoximation followed by silylation is recommended.[3]
Materials:
-
Dried sample extract containing this compound
-
Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Heating block or oven
-
GC-MS vials
Procedure:
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride in pyridine to the dried sample extract.
-
Incubate the mixture at 60°C for 30 minutes. This reaction protects the ketone group.[3]
-
-
Silylation:
-
After cooling, add 50 µL of the silylating agent (e.g., BSTFA with 1% TMCS).
-
Incubate at 60°C for 30 minutes. This step converts the carboxylic acid group to a more volatile silyl (B83357) ester.
-
-
The sample is now ready for GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lipidmaps.org [lipidmaps.org]
Quantification of 9-Oxooctadecanedioic Acid Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of 9-Oxooctadecanedioic acid (9-oxo-ODE) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 9-oxo-ODE is an oxidized metabolite of linoleic acid and is recognized as a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[1] Accurate quantification of this molecule is essential for understanding its role in various physiological and pathological processes, including inflammation and metabolic diseases, and for the development of novel therapeutics.[1]
Biological Significance and Signaling Pathway
This compound is formed in vivo from the oxidation of linoleic acid. The pathway involves the conversion of linoleic acid to 9-hydroperoxy-octadecadienoic acid (9-HPODE), which is then reduced to 9-hydroxy-octadecadienoic acid (9-HODE). Subsequent oxidation of 9-HODE yields 9-oxo-ODE.[1] As a PPARα agonist, 9-oxo-ODE regulates the expression of genes involved in fatty acid oxidation.[1][2] Upon binding to 9-oxo-ODE, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) on the DNA, initiating the transcription of target genes and leading to an increase in fatty acid catabolism.[1]
Caption: Biosynthesis of 9-Oxo-ODE and its activation of the PPARα signaling pathway.
Experimental Protocols
This section details the methodology for the quantification of 9-oxo-ODE in plasma samples.
Sample Preparation: Liquid-Liquid Extraction
This protocol describes a liquid-liquid extraction procedure for isolating 9-oxo-ODE from plasma.[1]
Materials:
-
Plasma sample
-
Internal Standard (e.g., 15(S)-HETE-d8)[1]
-
10% (v/v) acetic acid in water/2-propanol/hexane (2/20/30, v/v/v)[1][2]
-
Borosilicate glass test tubes (12 x 75mm)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Aliquot 200 µL of plasma into a clean borosilicate glass test tube.[2][3]
-
Add 1.0 mL of the 10% (v/v) acetic acid in water/2-propanol/hexane solution.[1][2]
-
Vortex briefly to mix.[2]
-
Centrifuge the sample at 2000 x g for five minutes at room temperature.[1][2]
-
Transfer the upper organic (hexane) layer to a new tube.[2]
-
Evaporate the solvent to dryness under a stream of nitrogen.[1]
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 85% methanol).[2][3]
LC-MS/MS Analysis
The following provides a general LC-MS/MS method. Instrument parameters should be optimized for the specific instrumentation used.
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., XPERTEX, 2.1 × 250mm, 5 µm particle size)[2]
-
Mobile Phase A: Water with 0.2% v/v acetic acid[2]
-
Mobile Phase B: Methanol with 0.2% v/v acetic acid[2]
-
Flow Rate: 0.2 mL/min[2]
-
Injection Volume: 40 µL[2]
-
Gradient:
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[2]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 350 °C[1]
-
Desolvation Gas Flow: 1000 L/h[1]
-
Cone Gas Flow: 50 L/h[1]
-
Capillary Voltage: 2300 V[1]
MRM Transitions:
-
This compound: The precursor ion (Q1) for 9-oxo-ODE is m/z 311.2, and a potential product ion (Q3) is m/z 171.[2] Note: Specific transitions should be optimized based on the instrument and standards.
-
Internal Standard (e.g., 15(S)-HETE-d8): Precursor ion (m/z) -> Product ion (m/z) [Specific to the chosen standard].[1]
Experimental Workflow
Caption: General workflow for the extraction and quantification of 9-Oxo-ODE.
Quantitative Data Summary
The following table summarizes the quantitative performance of a method for related oxidized linoleic acid metabolites, which can serve as a reference for the expected performance for 9-oxo-ODE analysis.[4][5]
| Analyte | Limit of Quantitation (LOQ) (nmol/L) | Linearity (R²) | Precision (CV%) |
| 9-HODE | 9.7 | > 0.991 | < 18.5% |
| 13-HODE | 18.5 | > 0.991 | < 18.5% |
| 9-oxo-ODE | 35.9 | > 0.991 | < 18.5% |
| 13-oxo-ODE | 26.8 | > 0.991 | < 18.5% |
Data adapted from a study on oxidized linoleic acid metabolites in rat plasma using Q-TOFMS.[4][5]
In another study, a method for linoleic acid oxides in an alcoholic beverage matrix demonstrated excellent linearity (R² > 0.9990) over a range of 1.0–100.0 ppb, with recovery rates between 87.25–119.44% and precision below 6.96% RSD.[6][7]
Conclusion
The LC-MS/MS methodology detailed in this application note provides a sensitive and specific approach for the quantification of this compound in biological samples.[1] The provided protocols for sample preparation and instrumental analysis, along with the summary of expected quantitative performance, offer a solid foundation for researchers. Method validation should be performed in the specific biological matrix of interest to ensure accuracy and reliability. This will be a valuable resource for those in lipidomics, drug discovery, and biomedical research investigating the role of 9-oxo-ODE in health and disease.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GC/MS Analysis of 9-Oxooctadecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxooctadecanedioic acid is a C18 dicarboxylic acid containing a ketone group at the C9 position. As a product of lipid peroxidation, it is a significant biomarker for oxidative stress and is implicated in various physiological and pathological processes. Its analysis is crucial in fields such as metabolic research, clinical diagnostics, and drug development. Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful and widely used technique for the quantification of this compound due to its high sensitivity and selectivity. This application note provides a detailed protocol for the analysis of this compound in biological samples using GC/MS, including sample preparation, derivatization, and instrument parameters.
Biological Significance
This compound and other oxidized fatty acids are known to be endogenous ligands for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a central role in the regulation of lipid metabolism. Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and oxidation, thereby influencing cellular energy homeostasis. The study of this compound can provide insights into metabolic disorders such as dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and cardiovascular diseases.
Experimental Protocols
A robust and reliable analytical method is essential for the accurate quantification of this compound. Due to its low volatility and polar nature, derivatization is a mandatory step prior to GC/MS analysis. A two-step derivatization involving methoximation followed by silylation is recommended for keto-dicarboxylic acids to achieve optimal chromatographic separation and mass spectrometric detection.
Sample Preparation
-
Extraction: For biological fluids like plasma or urine, a liquid-liquid extraction is performed.
-
To 1 mL of the sample, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Acidify the sample to a pH of approximately 3 with 1M HCl.
-
Extract the lipids with 3 volumes of a 2:1 (v/v) mixture of n-hexane and isopropanol.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction process twice.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
For tissue samples:
-
Homogenize the tissue in a suitable buffer.
-
Perform a lipid extraction using a modified Folch or Bligh-Dyer method.
-
The lipid extract is then dried down as described above.
-
Derivatization
-
Methoximation: This step is crucial for protecting the ketone group and preventing enolization.
-
To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).
-
Incubate the mixture at 60°C for 30 minutes.
-
-
Silylation: This step converts the polar carboxyl groups into more volatile trimethylsilyl (B98337) (TMS) esters.
-
After cooling the sample to room temperature, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate the mixture at 60°C for 60 minutes.
-
After cooling, the derivatized sample is ready for GC/MS analysis.
-
GC/MS Parameters
The following table outlines the recommended GC/MS parameters for the analysis of the derivatized this compound. These parameters may require optimization for specific instruments.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Specific ions for the derivatized analyte and internal standard (to be determined empirically) |
Data Presentation
Quantitative analysis of this compound should be performed using a calibration curve prepared with a certified reference standard that has undergone the same sample preparation and derivatization procedure. The following table summarizes the expected quantitative performance of the method.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 25 ng/mL |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy/Recovery (%) | 85 - 115% |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the GC/MS analysis of this compound.
PPARα Signaling Pathway
Application Notes and Protocols for the Extraction of 9-Oxooctadecanedioic Acid from Tomato
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA), a bioactive lipid compound derived from the cutin of tomatoes (Solanum lycopersicum), has garnered significant scientific interest. This oxidized derivative of linoleic acid is a potent agonist of the peroxisome proliferator-activated receptor α (PPARα), a key nuclear receptor that regulates lipid metabolism. The activation of PPARα by 9-oxo-ODA can enhance fatty acid oxidation and reduce lipid levels, suggesting its potential as a therapeutic agent for metabolic disorders.[1][2][3][4] This document provides detailed protocols for the extraction and quantification of 9-oxo-ODA from tomato tissues and outlines its primary signaling pathway.
Data Presentation
The concentration of 9-oxo-ODA and its isomer, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), varies across different tissues of the tomato fruit, with the highest concentrations found in the peel.[1][5] The distribution of these compounds in the 'Momotaro' tomato variety is summarized below. It is important to note that concentrations can be influenced by factors such as tomato cultivar, ripeness, and processing methods.[1]
| Tomato Tissue | 9-oxo-ODA Concentration (μg/g of tissue weight) | 13-oxo-ODA Concentration (μg/g of tissue weight) | Total oxo-ODAs (μg/g of tissue weight) |
| Peel | ~0.2 | Not specified individually | ~0.2 |
| Sarcocarp | ~0.1 | Not specified individually | ~0.1 |
| Gelatinous Tissue | ~0.002 | Not specified individually | ~0.002 |
Experimental Protocols
Extraction of 9-oxo-ODA from Tomato Fruit
This protocol details the methodology for extracting 9-oxo-ODA from various tomato tissues for subsequent analysis.[1]
Materials:
-
Fresh tomato fruit
-
Liquid nitrogen
-
Freeze-dryer
-
Homogenizer
-
Extraction solvent: 99.5% Ethanol containing 1 μg/mL of cis-10-heptadecenoic acid (HDA) as an internal standard
-
Centrifuge (capable of 15,000 rpm and 4°C)
-
0.2-μm pore PVDF membrane filters
Procedure:
-
Separate the tomato fruit into its constituent parts: peel, sarcocarp, and gelatinous tissue.
-
Immediately freeze the separated tissues in liquid nitrogen to halt metabolic activity.
-
Lyophilize (freeze-dry) the frozen tissues to remove water.
-
Weigh 100 mg of the freeze-dried sample and homogenize it in 1 mL of the extraction solvent.
-
Centrifuge the homogenate at 15,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.
-
Re-extract the pellet with an additional 1 mL of the extraction solvent and repeat the centrifugation.
-
Pool the supernatants from both extractions.
-
Filter the pooled extract through a 0.2-μm PVDF membrane. The filtrate is now ready for UPLC/TOF-MS analysis.[1]
Quantification of 9-oxo-ODA by UPLC/TOF-MS
This protocol outlines the instrumental analysis of the extracted 9-oxo-ODA.[1]
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Time-of-Flight Mass Spectrometer (TOF-MS)
-
Acquity UPLC BEH-C18 reversed-phase column (2.1 × 100 mm; 1.7 μm particle size)
UPLC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 300 μL/min
-
Column Temperature: 40°C
-
Injection Volume: 3 μL
-
Gradient:
-
0-4 min: 30-50% B
-
4-14 min: 50-85% B
-
14-17 min: Hold at 99% B
-
17-20 min: Return to 30% B
-
MS Conditions:
-
The specific parameters for the TOF-MS (e.g., source temperature, desolvation temperature, gas flow rates) should be optimized for the instrument in use.
Quantification:
-
The amount of 9-oxo-ODA is determined by constructing a calibration curve using analytical-grade standards of 9-oxo-ODA.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative and stability analyses of 9- and 13-Oxo-octadecadienoic acids in various species of tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Localization of 9- and 13-oxo-octadecadienoic acids in tomato fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Isolation and Quantification of 9-Oxooctadecanedioic Acid from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxooctadecanedioic acid is a long-chain dicarboxylic acid containing a ketone functional group. As an oxidized lipid, it is of growing interest in biomedical research for its potential role in various physiological and pathological processes. Accurate isolation and quantification from complex biological matrices such as plasma, urine, or tissue homogenates are crucial for elucidating its biological functions and exploring its potential as a biomarker or therapeutic target. This document provides a detailed protocol for the isolation of this compound using solid-phase extraction (SPE) and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Overview
The presented protocol is optimized for the selective extraction and sensitive quantification of this compound. The methodology leverages a mixed-mode solid-phase extraction approach, combining reversed-phase and anion-exchange chromatography to effectively isolate the dicarboxylic acid from interfering matrix components. This ensures a clean extract for robust and reproducible analysis.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the analysis of this compound and related analytes using the described methodology. These values can vary depending on the specific biological matrix, instrumentation, and analytical conditions.
| Parameter | Typical Value | Notes |
| Recovery | 85 - 105% | Dependent on matrix and optimization of SPE conditions. |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL | Based on LC-MS/MS analysis. |
| Limit of Quantitation (LOQ) | 0.1 - 1.0 ng/mL | Based on LC-MS/MS analysis. |
| Linearity (R²) | > 0.99 | Over a typical calibration range of 1 - 1000 ng/mL. |
| Precision (%RSD) | < 15% | For both intra- and inter-day assays. |
Experimental Workflow
The overall experimental workflow for the isolation and analysis of this compound is depicted below.
Caption: Experimental workflow for this compound isolation and analysis.
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: Mixed-mode anion exchange cartridges (e.g., 150 mg, 3 mL).
-
Solvents: Methanol (B129727), Acetonitrile, Water (all LC-MS grade).
-
Reagents: Formic acid (≥98%), Ammonium (B1175870) hydroxide (B78521).
-
Internal Standard (IS): A stable isotope-labeled analog of this compound (e.g., ¹³C₄-9-Oxooctadecanedioic acid) is highly recommended for accurate quantification.
-
Equipment: SPE vacuum manifold, nitrogen evaporator, vortex mixer, centrifuge, analytical balance, pH meter, LC-MS/MS system.
Sample Preparation
-
Plasma/Serum: Thaw samples on ice. To 100 µL of plasma/serum, add the internal standard.
-
Tissue: Homogenize approximately 50 mg of tissue in 1 mL of ice-cold methanol containing an antioxidant (e.g., butylated hydroxytoluene, BHT). Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube and add the internal standard.
-
Protein Precipitation (for plasma/serum): Add 300 µL of ice-cold methanol to the sample, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant for SPE.
Solid-Phase Extraction (SPE) Protocol
This protocol utilizes a mixed-mode anion exchange SPE cartridge.
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Equilibration: Equilibrate the cartridge with 3 mL of 2% ammonium hydroxide in water, followed by 3 mL of water.
-
Sample Loading: Load the prepared sample supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (approx. 1 drop/second).
-
Washing:
-
Wash 1: 3 mL of 5% methanol in water to remove polar interferences.
-
Wash 2: 3 mL of hexane (B92381) to remove nonpolar interferences.
-
-
Elution: Elute the this compound with 2 mL of 5% formic acid in methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient starts at 30% B, increases to 95% B over 10 minutes, holds for 2 minutes, and then returns to initial conditions for re-equilibration.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in negative ion mode using multiple reaction monitoring (MRM) for the specific precursor-product ion transitions of this compound and its internal standard.
Signaling Pathway
This compound is structurally similar to other oxidized fatty acids that are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs). Specifically, it is hypothesized to act as an agonist for PPARα, a key regulator of lipid metabolism.
Caption: Proposed PPARα signaling pathway for this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the isolation and quantification of this compound from biological samples. The use of a mixed-mode solid-phase extraction method ensures high recovery and purity of the analyte, leading to reliable quantification by LC-MS/MS. This methodology is a valuable tool for researchers investigating the role of this and other long-chain dicarboxylic acids in health and disease.
9-Oxooctadecanedioic Acid: A Potent PPARα Agonist for Modulating Lipid Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 9-Oxooctadecanedioic acid (9-oxo-ODA) is a naturally occurring oxidized fatty acid, notably found in tomatoes, that has emerged as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid and glucose homeostasis. Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, transport, and oxidation, primarily in tissues with high fatty acid catabolism rates such as the liver. This makes 9-oxo-ODA a compound of significant interest for research into metabolic disorders like dyslipidemia and non-alcoholic fatty liver disease. These application notes provide a comprehensive overview of 9-oxo-ODA's activity as a PPARα agonist, supported by quantitative data and detailed experimental protocols.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of 9-oxo-ODA and its related isomers in activating PPARα and their subsequent effects on lipid metabolism.
Table 1: In Vitro PPARα Activation by 9-oxo-ODA and Related Compounds
| Compound | Assay Type | Cell Line | Activating Concentration/Potency | Reference |
| 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) | Luciferase Reporter Assay | Not Specified | 10-20 µM | [1] |
| 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) | Luciferase Reporter Assay | CV-1 | Stronger activation than 9-oxo-ODA and CLA | [2][3] |
| Conjugated Linoleic Acid (CLA) | Luciferase Reporter Assay | CV-1 | Less potent than 13-oxo-ODA | [2] |
Table 2: In Vivo Effects of 13-oxo-ODA in a Murine Model of Obesity and Diabetes
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Obese diabetic KK-Ay mice | 0.02% or 0.05% 13-oxo-ODA in high-fat diet | 4 weeks | - Decreased plasma triglycerides- Decreased hepatic triglycerides | [2][4] |
Table 3: Effect of 9-oxo-ODA on PPARα Target Gene Expression in Mouse Primary Hepatocytes
| Treatment | Target Gene | Fold Increase in mRNA Expression | Reference |
| 9-oxo-ODA containing fraction (RF57) | CPT1a (Carnitine palmitoyltransferase 1A) | Significantly Increased | [5] |
| 9-oxo-ODA containing fraction (RF57) | ACOX1 (Acyl-CoA oxidase 1) | Significantly Increased | [5] |
| 13-oxo-ODA (0.05%) | CPT1a, AOX, FAT, ACS, UCP2 | Increased in liver and skeletal muscle | [4][6] |
Signaling Pathway
The activation of PPARα by 9-oxo-ODA initiates a well-defined signaling cascade leading to the modulation of lipid metabolism.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
Unveiling the Bioactivity of 9-Oxooctadecanedioic Acid: Application Notes and Protocols for Cell-Based Assays
For Immediate Release
[City, State] – [Date] – New detailed application notes and protocols are now available for researchers, scientists, and drug development professionals investigating the biological activities of 9-Oxooctadecanedioic acid (9-oxo-ODA). This document provides comprehensive methodologies for key cell-based assays to evaluate the compound's efficacy in metabolic regulation, anti-inflammatory responses, and potential as a therapeutic agent.
This compound, a naturally occurring oxidized fatty acid found in sources like tomatoes, has garnered significant interest for its potent biological effects.[1][2] These application notes offer a structured approach to studying its mechanisms of action through established in vitro models.
Core Activities and Relevant Assays
9-oxo-ODA is primarily recognized as a potent agonist of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[1][2][3][4] This activity links it to the regulation of lipid metabolism and inflammation. Furthermore, derivatives of 9-oxo-ODA have demonstrated anti-inflammatory and pro-apoptotic properties. The following sections detail the assays to explore these activities.
Data Summary
The following tables summarize the quantitative data from key studies on the activity of 9-oxo-ODA and its derivatives.
Table 1: PPARα Agonist Activity of 9-oxo-ODA Isomers
| 9-ODA Isomer | Source | Key Findings | Quantitative Data | Reference |
| 9-oxo-10(E),12(E)-octadecadienoic acid | Tomato | Potent PPARα agonist; decreases triglyceride accumulation in mouse primary hepatocytes. | Activates PPARα at 10-20 µM | [1][4][5] |
| 9-Oxo-(10E,12E)-ODA and 13-Oxo-ODA isomers | Tomato | Both isomers act as PPARα agonists and are stable under heat and acidic conditions. | Not specified in abstract | [4] |
| Conjugated linoleic acid (precursor) | N/A | Potent naturally occurring ligand and activator of PPARα. | Not specified in abstract | [4] |
| 13-oxo-9,11-octadecadienoic acid | Tomato Juice | Stronger PPARα activation than 9-oxo-ODA. | Dose-dependent increase in luciferase activity. | [6][7] |
Table 2: Anti-Inflammatory Effects of an 8-oxo-9-octadecenoic acid (OOA), a 9-ODA Derivative
| Cell Line | Treatment | Target | Concentration of OOA | Effect | Reference |
| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | 12.5, 25, 50 µM | Significant downregulation | [5][8] |
| RAW 264.7 Macrophages | LPS | iNOS | 50 µM | Significant downregulation | [5] |
| RAW 264.7 Macrophages | LPS | COX-2 | 50 µM | Significant downregulation | [5] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures, the following diagrams are provided.
Experimental Protocols
Protocol 1: PPARα/γ Luciferase Reporter Gene Assay
This assay quantifies the ability of 9-oxo-ODA to activate the transcriptional activity of PPARα and PPARγ.
Materials:
-
Cell Line: HEK293T, CV-1, or HepG2 cells.
-
Plasmids:
-
Expression vector for the ligand-binding domain (LBD) of human or mouse PPARα/γ fused to the GAL4 DNA-binding domain.
-
Reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activating sequence (UAS).
-
Internal control reporter plasmid (e.g., pRL-CMV).
-
-
Test Compound: this compound (dissolved in DMSO or ethanol).
-
Positive Controls: GW7647 or Wy-14643 for PPARα; Rosiglitazone or Pioglitazone for PPARγ.
-
Reagents: Transfection reagent, cell culture medium, and a dual-luciferase reporter assay system.
-
Equipment: 96-well cell culture plates, luminometer.
Procedure:
-
Cell Seeding (Day 1): Seed cells in a 96-well plate to achieve 70-80% confluency on the day of transfection. Incubate at 37°C and 5% CO2.
-
Transfection (Day 2): Co-transfect the cells with the PPARα/γ expression plasmid, the luciferase reporter plasmid, and the internal control plasmid using a suitable transfection reagent.
-
Compound Treatment (Day 3): Replace the medium with fresh medium containing various concentrations of 9-oxo-ODA or positive controls. Include a vehicle control (DMSO or ethanol).
-
Lysis and Luminescence Measurement (Day 4): After 24 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle control.
Protocol 2: Anti-Inflammatory Assay in Macrophages
This protocol assesses the anti-inflammatory properties of 9-oxo-ODA by measuring its effect on nitric oxide production and the expression of inflammatory proteins in LPS-stimulated macrophages.
Materials:
-
Cell Line: RAW 264.7 macrophage cells.
-
Reagents:
-
Lipopolysaccharide (LPS).
-
This compound (dissolved in DMSO).
-
Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Reagents and antibodies for Western blotting (primary antibodies for iNOS, COX-2, and a loading control like β-actin).
-
-
Equipment: 96-well and 6-well plates, spectrophotometer, Western blotting apparatus.
Procedure:
-
Cell Culture and Treatment: Culture RAW 264.7 cells in DMEM with 10% FBS. Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of 9-oxo-ODA for a specified time before stimulating with 1 µg/mL of LPS.[5]
-
Nitric Oxide (NO) Assay:
-
After LPS stimulation, collect the culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent.[5]
-
Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined from a standard curve.
-
-
Western Blot Analysis for iNOS and COX-2:
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Protocol 3: Apoptosis Assay in Cancer Cells
This protocol is designed to evaluate the pro-apoptotic effects of 9-oxo-ODA on cancer cells, such as human ovarian cancer (HRA) cells.[9]
Materials:
-
Cell Line: Human ovarian cancer (HRA) cells or another suitable cancer cell line.
-
Reagents:
-
This compound.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
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Caspase-3/7 activity assay kit.
-
-
Equipment: Flow cytometer, fluorescence plate reader.
Procedure:
-
Cell Treatment: Treat the cancer cells with varying concentrations of 9-oxo-ODA for 24-48 hours.
-
Phosphatidylserine Exposure (Annexin V/PI Staining):
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Caspase-3/7 Activity Assay:
-
Lyse the treated cells and incubate the lysate with a caspase-3/7 substrate.
-
Measure the fluorescence or luminescence generated by the cleavage of the substrate, which is proportional to the caspase activity.
-
These detailed protocols provide a solid foundation for researchers to investigate the multifaceted biological activities of this compound and its potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 7. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Oxooctadecanedioic Acid
Welcome to the technical support center for the synthesis of 9-oxooctadecanedioic acid. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing this long-chain keto-dicarboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The main challenges in synthesizing this compound revolve around three key areas:
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Selective Oxidation: Achieving selective oxidation to form the ketone at the C9 position without causing unwanted side reactions or cleavage of the carbon chain is a significant hurdle.
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Precursor Availability: A readily available and economically viable starting material that can be efficiently converted to the target molecule is not immediately obvious.
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Purification: As a long-chain aliphatic compound with three polar functional groups (two carboxylic acids and one ketone), this compound can be challenging to purify from starting materials and reaction byproducts due to its physical properties.
Q2: What is a common synthetic strategy for producing long-chain dicarboxylic acids from fatty acids?
A2: A prevalent method is the oxidative cleavage of unsaturated fatty acids. Ozonolysis is a widely used technique for this purpose. For instance, the ozonolysis of oleic acid is a commercial route to produce azelaic acid (a C9 dicarboxylic acid) and nonanoic acid. This process involves bubbling ozone through a solution of the fatty acid, followed by a work-up step to yield the desired carboxylic acids.
Q3: Are there any biocatalytic methods for producing long-chain dicarboxylic acids?
A3: Yes, biotechnological approaches are being explored as a more environmentally friendly alternative to chemical synthesis. These methods often utilize microorganisms, such as certain yeasts (e.g., Candida species), which can perform ω-oxidation of fatty acids to produce dicarboxylic acids. However, achieving high yields and preventing product degradation through β-oxidation are ongoing research challenges.
Q4: My synthesized this compound has low purity. What are the likely impurities?
A4: Impurities can arise from several sources:
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Unreacted Starting Material: Incomplete reaction will leave the precursor in your product mixture.
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Side-Reaction Products: Over-oxidation can lead to shorter-chain dicarboxylic acids. Incomplete oxidation might result in hydroxy- or epoxy- intermediates.
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Solvents and Reagents: Residual solvents and reagents from the reaction and purification steps can also be present.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete oxidation of the precursor. - Degradation of the product during workup or purification. - Formation of byproducts through competing side reactions. | - Optimize reaction conditions (temperature, reaction time, oxidant concentration). - Employ milder workup and purification conditions (e.g., lower temperatures, use of protective groups if necessary). - Use a more selective oxidizing agent. |
| Presence of Multiple Products in the Final Mixture | - Non-selective oxidation. - Isomerization of the starting material or product. - Contamination in the starting material. | - Utilize a highly selective catalyst or enzymatic method. - Control reaction pH and temperature to minimize isomerization. - Ensure the purity of the starting material before the reaction. |
| Difficulty in Purifying the Final Product | - Similar polarity of the product and impurities. - Low solubility of the product in common chromatography solvents. - Product degradation on the chromatography column. | - Employ multi-step purification techniques (e.g., crystallization followed by chromatography). - Use specialized chromatography columns, such as polar-embedded or polar-endcapped reversed-phase columns. - Consider derivatization to a more easily separable compound, followed by deprotection. |
| Inconsistent Reaction Outcomes | - Variability in reagent quality. - Sensitivity of the reaction to moisture or air. - Inconsistent reaction temperature control. | - Use fresh, high-purity reagents for each reaction. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Utilize a temperature-controlled reaction setup. |
Quantitative Data
The following table summarizes typical yields for the production of dicarboxylic acids from the ozonolysis of oleic acid, which can serve as a benchmark for oxidative cleavage reactions of long-chain fatty acids.
| Starting Material | Product | Oxidizing System | Yield (%) | Reference |
| Oleic Acid | Azelaic Acid | O₃ / O₂ | >95% | [1][2] |
| Oleic Acid | Azelaic Acid | O₃ / H₂O₂ | High | [1] |
Experimental Protocols
Proposed Synthesis of this compound via Ozonolysis
This protocol describes a proposed two-step synthesis starting from a suitable unsaturated C18 precursor.
Step 1: Oxidative Cleavage of an Unsaturated C18 Fatty Acid Precursor
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Dissolution: Dissolve the unsaturated C18 fatty acid precursor in a suitable solvent, such as methanol (B129727) or a carboxylic acid like acetic acid, in a reaction vessel equipped with a gas inlet and a cooling system.[3]
-
Ozonolysis: Cool the solution to a low temperature (typically -78 °C). Bubble a stream of ozone-enriched oxygen through the solution until the reaction is complete, which can be indicated by a color change of the solution (e.g., turning blue due to excess ozone).[3]
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Quenching and Oxidation: After ozonolysis, purge the solution with an inert gas (e.g., nitrogen) to remove excess ozone. Add an oxidizing agent, such as hydrogen peroxide, often in the presence of an acid catalyst, to convert the intermediate ozonides to carboxylic acids.[4]
-
Workup: After the oxidation is complete, quench any remaining oxidizing agent. Extract the product into an organic solvent. Wash the organic layer with brine and dry it over an anhydrous salt like sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product mixture.
Step 2: Purification of this compound
-
Crystallization: Attempt to purify the crude product by crystallization from a suitable solvent system. This can help to remove a significant portion of impurities.
-
Chromatography: If further purification is needed, employ column chromatography. Given the polar nature of the product, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with a polar-modified C18 column may be effective.[5][6]
-
Stationary Phase: Silica gel for HILIC or a polar-copolymerized C18 for reversed-phase.[6]
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate (B1210297) or isopropanol) for normal phase, or a gradient of water and acetonitrile/methanol for reversed-phase.
-
Visualizations
Caption: Proposed experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield or purity in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. OZONOLYSIS OF UNSATURATED FATTY ACIDS: I. OZONOLYSIS OF OLEIC ACID | Scilit [scilit.com]
- 3. Ozonolysis - Wikipedia [en.wikipedia.org]
- 4. US8703993B2 - Synthesis of alpha,omega-dicarboxylic acids and esters thereof from unsaturated fatty acid derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 9-Oxooctadecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 9-oxooctadecanedioic acid. The information is presented in a question-and-answer format to directly address challenges in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary synthesis routes for this compound?
While a direct, one-pot synthesis for this compound is not extensively documented, a plausible and scientifically sound multi-step approach can be proposed. This typically involves two key stages:
-
Formation of a Dihydroxy Intermediate: The synthesis generally starts with the creation of a dihydroxyoctadecanedioic acid. This can be achieved through the dihydroxylation of an unsaturated precursor.
-
Selective Oxidation: The subsequent and critical step is the selective oxidation of the secondary hydroxyl group at the C-9 position to a ketone.
Q2: My yield of this compound is consistently low. What are the common causes and how can I improve it?
Low yields in the synthesis of this compound can arise from several factors throughout the multi-step process. Key areas to investigate include:
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Incomplete Dihydroxylation: The initial formation of the dihydroxy intermediate may not go to completion.
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Over-oxidation: The use of harsh oxidizing agents can lead to the cleavage of the carbon chain or the formation of unwanted byproducts.
-
Incomplete Oxidation of the Hydroxyl Group: The conversion of the secondary alcohol to the ketone may be inefficient.
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Difficult Purification: The final product may be challenging to separate from starting materials, intermediates, and byproducts.
Troubleshooting Low Yield:
| Problem | Possible Cause | Recommended Solution(s) |
| Low Yield of Dihydroxy Intermediate | Incomplete reaction of the unsaturated precursor. | - Ensure the use of a fresh and active dihydroxylating agent (e.g., osmium tetroxide/NMO or potassium permanganate (B83412) under controlled conditions).- Optimize reaction time and temperature.- Use a co-solvent to improve the solubility of the starting material. |
| Low Yield of this compound | Incomplete oxidation of the dihydroxy intermediate. | - Use a more potent oxidizing agent or increase the equivalents of the current one.- Optimize reaction time and temperature for the oxidation step. |
| Over-oxidation and side product formation. | - Employ a milder and more selective oxidizing agent (e.g., PCC, PDC, or Dess-Martin periodinane).- Protect the carboxylic acid functional groups as esters before the oxidation step to prevent unwanted reactions. | |
| Degradation of the product during workup. | - Maintain low temperatures during extraction and purification.- Use buffered solutions to control the pH and minimize acid or base-catalyzed degradation. |
Q3: I am observing the formation of multiple byproducts during the oxidation step. How can I increase the selectivity for the desired keto-dicarboxylic acid?
The formation of byproducts during the oxidation of the dihydroxy intermediate is a common challenge. To enhance selectivity:
-
Protecting Groups: The carboxylic acid moieties are susceptible to oxidation under certain conditions. It is highly recommended to protect them as esters (e.g., methyl or ethyl esters) before proceeding with the oxidation of the secondary alcohol. The esters are generally stable under many oxidation conditions and can be hydrolyzed in a final step to yield the desired dicarboxylic acid.
-
Choice of Oxidizing Agent: The choice of oxidizing agent is critical. While strong oxidants like Jones reagent (chromium trioxide in sulfuric acid) can be effective, they are often too harsh and can lead to over-oxidation and side reactions. Milder reagents provide greater control and selectivity.
| Oxidizing Agent | Advantages | Disadvantages |
| Jones Reagent (CrO₃/H₂SO₄) | Powerful and relatively inexpensive. | Low selectivity, can lead to over-oxidation and cleavage of the carbon chain.[1][2][3][4][5] |
| Pyridinium Chlorochromate (PCC) | Milder than Jones reagent, often stops at the aldehyde for primary alcohols, and is effective for secondary alcohols. | Stoichiometric use of chromium, which is toxic. |
| Pyridinium Dichromate (PDC) | Similar to PCC, but can be used in a variety of solvents. | Stoichiometric use of chromium. |
| Dess-Martin Periodinane (DMP) | Mild and selective, with a simple workup. | Can be expensive and is sensitive to moisture. |
Q4: What are the best practices for the purification of this compound?
Purification can be challenging due to the polarity of the dicarboxylic acid and the potential for a mixture of closely related compounds.
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Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. If the carboxylic acids are protected as esters, the polarity of the molecule is reduced, which can facilitate purification.
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Crystallization: If the final product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for purification.
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative reversed-phase HPLC can be employed.
Experimental Protocols
Given the limited direct literature on the synthesis of this compound, the following proposed protocols are based on established methodologies for similar chemical transformations.
Protocol 1: Proposed Synthesis of this compound via Dihydroxylation and Oxidation
Step 1: Dihydroxylation of a Suitable Unsaturated Precursor (Hypothetical)
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Starting Material: An 18-carbon unsaturated dicarboxylic acid or its ester derivative.
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Reagents: Osmium tetroxide (catalytic amount), N-methylmorpholine N-oxide (NMO) as the co-oxidant, acetone (B3395972)/water solvent mixture.
-
Procedure:
-
Dissolve the unsaturated precursor in a mixture of acetone and water.
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Add NMO to the solution.
-
Add a catalytic amount of osmium tetroxide.
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Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
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Quench the reaction with sodium sulfite.
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Extract the product with an organic solvent.
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Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude dihydroxyoctadecanedioic acid derivative.
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Step 2: Protection of Carboxylic Acids as Methyl Esters
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Starting Material: Crude dihydroxyoctadecanedioic acid.
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Reagents: Methanol, sulfuric acid (catalytic amount).
-
Procedure:
-
Dissolve the dihydroxy-dicarboxylic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the esterification is complete (monitored by TLC).
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Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).
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Extract the dimethyl ester with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude dimethyl 9,10-dihydroxyoctadecanedioate.
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Step 3: Selective Oxidation of the Secondary Alcohol
-
Starting Material: Dimethyl 9,10-dihydroxyoctadecanedioate.
-
Reagents: Pyridinium chlorochromate (PCC), dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve the dihydroxy diester in anhydrous DCM.
-
Add PCC to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of silica gel to remove the chromium salts.
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Concentrate the filtrate to obtain the crude dimethyl 9-oxooctadecanedioate.
-
Step 4: Hydrolysis of the Methyl Esters
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Starting Material: Crude dimethyl 9-oxooctadecanedioate.
-
Reagents: Lithium hydroxide (B78521) (LiOH), tetrahydrofuran (B95107) (THF)/water.
-
Procedure:
-
Dissolve the diester in a mixture of THF and water.
-
Add an excess of LiOH and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute HCl.
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Extract the this compound with an organic solvent.
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Dry the organic layer and concentrate to yield the final product.
-
Mandatory Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
References
Technical Support Center: 9-Oxooctadecanedioic Acid Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of 9-oxooctadecanedioic acid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the extraction of this compound, offering targeted solutions to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound?
A1: The main challenges include its relatively low abundance in biological matrices, its susceptibility to degradation, and the presence of structurally similar interfering compounds. As a dicarboxylic acid, its polarity can also present challenges in selecting the appropriate extraction solvent and method to achieve high recovery from aqueous environments like fermentation broths.[1][2][3]
Q2: How can I minimize the degradation of this compound during extraction and storage?
A2: To prevent degradation, it is crucial to work at low temperatures and protect samples from light.[4] Adding antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent can prevent oxidation. For long-term storage, keeping the purified compound or extracts at -20°C or lower, preferably under an inert atmosphere (e.g., argon or nitrogen), is recommended.[5]
Q3: My sample chromatogram shows multiple interfering peaks. How can I improve the purity of my extract?
A3: To remove interfering substances, a solid-phase extraction (SPE) cleanup step is highly effective.[6] Using a C18 SPE cartridge can help separate the less polar this compound from more polar impurities. Additionally, optimizing the chromatographic conditions, such as the mobile phase gradient and column chemistry, can enhance the resolution of your target analyte from co-eluting compounds.
Q4: I am extracting from a fermentation broth and experiencing low yields. What could be the cause?
A4: Low yields from fermentation broths can be due to the high water content and the presence of numerous polar byproducts. The pH of the aqueous phase is critical; acidification is often necessary to protonate the carboxylic acid groups, making them more amenable to extraction with an organic solvent.[1][2] The choice of an appropriate organic solvent or the use of a supported liquid membrane extraction system can also significantly improve recovery.[7][8]
Troubleshooting Specific Issues
| Problem | Possible Causes | Recommended Solutions |
| Low Analyte Recovery | - Inefficient liquid-liquid extraction due to suboptimal solvent choice or pH.- Analyte degradation during sample processing.- Incomplete elution from the SPE cartridge. | - Optimize the extraction solvent; consider a mixture of polar and non-polar solvents.- Ensure the aqueous sample is acidified to a pH below the pKa of the carboxylic acid groups.- Work on ice and add antioxidants to your solvents.- Optimize the SPE elution solvent to ensure complete recovery of the analyte. |
| High Variability Between Replicates | - Inconsistent sample handling and extraction procedures.- Instability of the analyte during storage or processing.- Lack of an internal standard. | - Standardize all experimental steps, including vortexing times and evaporation rates.- Minimize the time samples are exposed to room temperature and light.- Incorporate a suitable internal standard early in the workflow to correct for variability.[6] |
| Co-elution of Isomers or Structurally Similar Compounds | - Insufficient chromatographic resolution. | - Optimize the HPLC or GC method (e.g., column type, mobile phase gradient, temperature program).- Consider using a different chromatographic mode, such as hydrophilic interaction liquid chromatography (HILIC), which can be effective for polar compounds. |
| Evidence of Analyte Oxidation | - Improper sample storage.- Exposure to air and light during processing. | - Store samples at -80°C and avoid repeated freeze-thaw cycles.- Work under dim light and consider flushing tubes with nitrogen or argon to minimize exposure to oxygen.[5] |
Data Presentation
The following table summarizes quantitative data related to the extraction and presence of this compound and related compounds in various matrices.
| Analyte | Matrix | Extraction Method | Concentration/Yield | Reference |
| 9-oxo-ODA | Tomato Peel | Solvent Extraction (Ethanol) | ~0.2 µg/g | BenchChem |
| 9-oxo-ODA | Tomato Sarcocarp | Solvent Extraction (Ethanol) | ~0.1 µg/g | BenchChem |
| 9-oxo-ODA | Tomato Gelatinous Tissue | Solvent Extraction (Ethanol) | ~0.002 µg/g | BenchChem |
| 9-oxo-ODA Isomers | Tomato Juice | Not Specified | Present | [9] |
| Dicarboxylic Acids | Fermentation Broth | Pertraction | pH-dependent, decreases with increasing pH | [2] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material (Adapted from Tomato Fruit Extraction)
1. Sample Preparation: a. Separate the plant tissue of interest (e.g., leaves, stems, fruits). b. Immediately freeze the tissue in liquid nitrogen to stop enzymatic activity. c. Lyophilize (freeze-dry) the frozen tissue to remove water.
2. Extraction: a. Weigh 100 mg of the freeze-dried and powdered sample into a centrifuge tube. b. Add 1 mL of extraction solvent (e.g., 99.5% ethanol). For quantitative analysis, add a suitable internal standard. c. Homogenize the sample thoroughly. d. Centrifuge at 15,000 rpm for 10 minutes at 4°C. e. Carefully collect the supernatant. f. Re-extract the pellet with an additional 1 mL of the extraction solvent and repeat the centrifugation. g. Combine the supernatants.
3. Sample Concentration: a. Evaporate the combined supernatants to dryness under a gentle stream of nitrogen. b. Reconstitute the dried residue in a suitable solvent for your analytical method (e.g., methanol (B129727)/water for LC-MS).
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound
1. Cartridge Conditioning: a. Pass 5 mL of methanol through a C18 SPE cartridge. b. Equilibrate the cartridge by passing 5 mL of water.
2. Sample Loading: a. Acidify your reconstituted extract with a small amount of formic or acetic acid. b. Load the acidified extract onto the conditioned SPE cartridge.
3. Washing: a. Wash the cartridge with 5 mL of water to remove highly polar impurities. b. Further, wash with 5 mL of a low-percentage organic solvent in water (e.g., 5-10% methanol in water) to remove less polar impurities.
4. Elution: a. Elute the this compound from the cartridge with 5 mL of methanol or acetonitrile. b. Collect the eluate and evaporate to dryness before reconstituting for analysis.
Mandatory Visualization
Diagram 1: General Experimental Workflow for this compound Extraction
A generalized workflow for the extraction and analysis of this compound.
Diagram 2: PPARα Signaling Pathway Activated by this compound
Activation of the PPARα signaling pathway by this compound.[9][10][11][12][13]
References
- 1. amslaurea.unibo.it [amslaurea.unibo.it]
- 2. Selective pertraction of dicarboxylic acids from simulated Rhizopus oryzae fermentation broths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. EP3083544A1 - Process for the separation of dicarboxylic acids from aqueous mixtures - Google Patents [patents.google.com]
- 8. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC/MS for 9-Oxooctadecanedioic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the analysis of 9-Oxooctadecanedioic acid (9-oxo-ODE) using Liquid Chromatography-Mass Spectrometry (LC/MS). Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for this compound standards and samples?
A1: For long-term stability, this compound standards and biological samples should be stored at -80°C.[1][2] It is advisable to store the standard dissolved in an organic solvent, such as ethanol, rather than as a dry powder, as unsaturated fatty acids can be susceptible to oxidation and hydrolysis when exposed to moisture.[3] When preparing solutions, use glass containers with Teflon-lined caps (B75204) to prevent leaching of plasticizers.[3] For samples, it is crucial to minimize freeze-thaw cycles to prevent degradation.[1][4] The addition of antioxidants like butylated hydroxytoluene (BHT) during sample preparation can help to prevent oxidation.[2]
Q2: Which ionization mode is best suited for the detection of this compound?
A2: Negative electrospray ionization (ESI) is the preferred mode for analyzing this compound.[5] In negative ESI, the molecule readily loses a proton to form the deprotonated molecule [M-H]⁻, which is then detected by the mass spectrometer.
Q3: What are the typical precursor and product ions for this compound in MS/MS analysis?
A3: In negative ionization mode, the precursor ion for this compound is the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 293.2.[1] While specific product ions can be optimized for a particular instrument, a common transition involves a collision energy of around 15 eV.[6]
Q4: How can I mitigate matrix effects in my biological samples?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC/MS analysis of biological samples.[2] To mitigate these effects, several strategies can be employed:
-
Stable Isotope-Labeled Internal Standard: The most effective method is to use a stable isotope-labeled internal standard of this compound. This standard will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.[1][2]
-
Effective Sample Preparation: Employing a robust sample preparation method, such as solid-phase extraction (SPE), can help remove interfering matrix components.[1][5]
-
Matrix-Matched Calibrants: Preparing calibration standards in a matrix similar to the actual samples can help to compensate for matrix effects.[1]
-
Chromatographic Separation: Optimizing the HPLC method to separate the analyte from the bulk of the matrix components is also beneficial.[2]
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma
This protocol outlines a common procedure for extracting this compound from plasma samples, which often involves a hydrolysis step to release esterified forms of the analyte.
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Addition: To a 200 µL plasma aliquot in a glass tube, add 10 µL of an appropriate internal standard mixture.[7]
-
Hydrolysis (Optional but Recommended): To measure total 9-oxo-ODE (free and esterified), add a solution of potassium hydroxide (B78521) in methanol (B129727) and incubate at 60°C for 30 minutes to hydrolyze the esterified fatty acids.[6]
-
Acidification and Extraction:
-
Sample Collection: Carefully transfer the upper organic (hexane) layer to a clean glass tube.[7]
-
Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC/MS analysis (e.g., methanol/water).[1]
Protocol 2: LC/MS Analysis of this compound
This section provides a general framework for the LC/MS analysis. Instrument-specific optimization is always recommended.
-
LC Column: A C18 reversed-phase column is commonly used.[5]
-
Mobile Phase: A gradient of methanol or acetonitrile (B52724) and water, often with a modifier like 0.1% formic acid or 0.2% acetic acid to improve peak shape and ionization efficiency.[5][7]
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ESI mode is ideal for targeted quantification using Multiple Reaction Monitoring (MRM).[5]
Quantitative Data Summary
The following tables summarize typical parameters for the LC/MS analysis of this compound. Note that these values may require optimization for your specific instrumentation and sample matrix.
Table 1: Recommended LC Parameters
| Parameter | Recommended Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 250 mm, 5 µm)[7] |
| Mobile Phase A | Water with 0.2% v/v Acetic Acid[7] |
| Mobile Phase B | Methanol with 0.2% v/v Acetic Acid[7] |
| Flow Rate | 0.2 mL/min[7] |
| Injection Volume | 40 µL[7] |
| Column Temperature | Maintained at a stable temperature (e.g., 40°C) |
Table 2: Recommended MS Parameters
| Parameter | Recommended Value |
| Ionization Mode | Negative Electrospray Ionization (ESI)[5] |
| Precursor Ion (Q1) | m/z 293.2 ([M-H]⁻)[1] |
| Product Ion (Q3) | Instrument dependent, requires optimization |
| Collision Energy | Optimized around 15 eV[6] |
| Spray Voltage | -4.2 kV[7] |
| Source Temperature | 350°C[7] |
Troubleshooting Guides
Issue 1: Poor or No Signal for this compound
Symptoms:
-
No peak is detected at the expected retention time.
-
The signal-to-noise ratio is very low.
| Possible Cause | Suggested Solution |
| Analyte Degradation | Ensure samples were stored at -80°C and freeze-thaw cycles were minimized.[1][2] Use antioxidants like BHT during sample preparation.[2] |
| Inefficient Extraction | Review and optimize the sample preparation protocol. Ensure complete homogenization for tissue samples and proper phase separation for liquid-liquid extractions.[2] |
| Incorrect MS Parameters | Verify the precursor and product ion m/z values in your MRM method. The precursor ion should be [M-H]⁻ at m/z 293.2.[1] Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).[1] |
| Instrument Sensitivity | Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's guidelines.[1] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Symptoms:
-
Asymmetrical peaks.
-
Reduced peak height and sensitivity.
| Possible Cause | Suggested Solution |
| Inadequate Chromatography | Optimize the mobile phase gradient to ensure proper separation. Ensure the mobile phase pH is appropriate; adding a small amount of acid (e.g., formic or acetic acid) can improve the peak shape for fatty acids.[7] |
| Column Contamination | Implement a column wash step after each analytical run to remove strongly retained matrix components.[1] |
| Column Overload | Reduce the injection volume or dilute the sample to avoid overloading the column. |
| Injection Solvent Mismatch | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. |
Issue 3: Inconsistent Retention Times
Symptoms:
-
The retention time of the analyte shifts between injections.
| Possible Cause | Suggested Solution |
| Insufficient Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections.[1] |
| Mobile Phase Inconsistency | Prepare fresh mobile phases regularly and ensure proper mixing.[1] |
| Unstable Column Temperature | Use a column oven to maintain a consistent temperature.[1] |
| LC System Leaks | Check for any leaks in the LC system that could cause pressure fluctuations and an unstable flow rate.[1] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low or no analyte signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
Technical Support Center: Analysis of 9-Oxooctadecanedioic Acid
Welcome to the technical support center for the analysis of 9-Oxooctadecanedioic acid (9-oxo-ODDA). This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects in bioanalytical methods.
Troubleshooting Guide: Overcoming Matrix Effects
Matrix effects, the alteration of analyte ionization due to co-eluting compounds, can significantly impact the accuracy and reproducibility of 9-oxo-ODDA quantification, particularly in complex biological matrices.[1][2] The most common manifestation is ion suppression caused by high concentrations of phospholipids (B1166683) in samples like plasma and serum.[3][4]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Response / Poor Sensitivity | Ion Suppression: High levels of co-eluting matrix components, especially phospholipids, are competing with 9-oxo-ODDA for ionization in the MS source.[3][4] | 1. Enhance Sample Cleanup: Implement more rigorous sample preparation to remove interferences. Solid-Phase Extraction (SPE) with mixed-mode or phospholipid removal plates is highly effective.[1][5][6]2. Optimize Chromatography: Modify the LC gradient to better separate 9-oxo-ODDA from the main regions of matrix elution.[1][7]3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[7] |
| Inconsistent or Irreproducible Results | Variable Matrix Effects: The composition of the matrix can differ between samples, leading to inconsistent ion suppression or enhancement.[3]Inconsistent Sample Preparation: Variations in the sample preparation process can lead to differing levels of matrix components in the final extracts.[2] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects and inconsistencies in sample recovery.[2][8] The SIL-IS should be added to the sample at the very beginning of the workflow.2. Automate Sample Preparation: If available, use an automated liquid handler to improve the precision of sample processing.[2]3. Prepare Matrix-Matched Calibrants: Construct calibration curves in a blank matrix that is as similar as possible to the study samples to normalize the ionization response.[2][8] |
| Poor Peak Shape | Inadequate Chromatographic Separation: The analytical column and mobile phase may not be optimal for 9-oxo-ODDA, leading to tailing or fronting.High Matrix Load: Injection of insufficiently cleaned samples can degrade column performance over time. | 1. Optimize LC Method: Experiment with different stationary phases (e.g., C18, C8) and adjust the mobile phase composition and gradient profile.[8]2. Implement a Column Wash Step: Include a robust wash step at the end of each chromatographic run to elute strongly retained matrix components. |
| High Background Noise or Interferences | Contaminated Solvents/Reagents: Impurities in the solvents or reagents used for sample preparation and LC analysis can introduce interfering signals.[5]Carryover: Residual analyte from a previous high-concentration sample may be present in the injection system.[5] | 1. Use High-Purity Reagents: Ensure all solvents and reagents are LC-MS grade.[5]2. Implement a Needle Wash: Incorporate a thorough needle and injection port wash step between samples.3. Run Blank Injections: Inject a blank sample after a high-concentration sample to check for carryover.[5] |
Quantitative Data Summary: Effectiveness of Sample Preparation Techniques
The choice of sample preparation is a critical first line of defense against matrix effects. The following table summarizes the general effectiveness of common techniques for removing phospholipids, a primary source of interference in biological samples.
| Sample Preparation Technique | Phospholipid Removal Efficiency | Analyte Recovery | Throughput | Key Considerations |
| Protein Precipitation (PPT) | Low to Medium | High | High | Simple and fast, but often results in significant matrix effects due to poor phospholipid removal.[6] Acetonitrile is a more effective precipitant than methanol (B129727) for minimizing phospholipids.[9] |
| Liquid-Liquid Extraction (LLE) | Medium to High | Variable | Medium | Can provide clean extracts, but analyte recovery can be low, especially for more polar compounds.[6] The pH of the aqueous matrix should be adjusted to ensure acidic analytes like 9-oxo-ODDA are uncharged for efficient extraction.[9] |
| Solid-Phase Extraction (SPE) | High | Medium to High | Medium | Highly effective for cleaning up complex samples.[5][7] Method development is required to optimize the sorbent, wash, and elution steps. Mixed-mode SPE is particularly useful for acidic compounds.[5][6] |
| HybridSPE®-Phospholipid | Very High (>99%) | High | High | Combines the simplicity of PPT with highly selective phospholipid removal, resulting in very clean extracts.[1] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 9-oxo-ODDA?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] In the context of 9-oxo-ODDA analysis by LC-MS/MS, this interference can suppress or enhance the signal, leading to inaccurate quantification.[1] For instance, phospholipids, which are abundant in biological samples, are a major cause of ion suppression in electrospray ionization (ESI).[5]
Q2: What is the single most effective strategy to counteract matrix effects?
A2: The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to 9-oxo-ODDA is the most robust and effective method to compensate for matrix effects.[2][8] The SIL-IS is added to the sample before processing and experiences the same extraction inefficiencies and ionization suppression or enhancement as the target analyte. This allows for the analyte-to-internal standard peak area ratio to provide an accurate quantification, correcting for these variations.
Q3: How can I determine if my analysis is suffering from matrix effects?
A3: A post-extraction spike experiment is a common method to quantify matrix effects.[1][10] This involves comparing the signal response of an analyte spiked into a blank matrix extract (after the extraction procedure) to the response of the analyte in a neat solvent. The percentage difference in the signal indicates the degree of ion suppression or enhancement.
Q4: When should I use matrix-matched calibration standards?
A4: Matrix-matched calibrants are recommended when a suitable SIL-IS is not available or as an additional measure to improve accuracy.[2][8] By preparing your calibration standards in a blank matrix that closely resembles your samples (e.g., plasma from a control group), you can help normalize the ionization effects between the calibrants and the unknown samples.[8]
Q5: Can optimizing my chromatography method alone eliminate matrix effects?
A5: Optimizing chromatography to separate 9-oxo-ODDA from interfering matrix components can significantly reduce matrix effects.[5][7] Techniques like Ultra-Performance Liquid Chromatography (UPLC) offer better resolution and narrower peaks, which can decrease the chances of co-elution.[11][12] However, in very complex matrices, chromatographic separation alone may not be sufficient to completely eliminate matrix effects, and should be used in conjunction with effective sample preparation and an appropriate internal standard.[10]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 9-oxo-ODDA from Plasma
This protocol provides a general framework for cleaning up plasma samples to reduce matrix interferences, particularly phospholipids, prior to LC-MS/MS analysis.
-
Sample Pre-treatment: a. Thaw plasma samples on ice. b. To 100 µL of plasma, add the stable isotope-labeled internal standard (SIL-IS) for 9-oxo-ODDA. c. Acidify the sample to a pH of ~3.5 with 1% formic acid in water. This ensures 9-oxo-ODDA is in its protonated form for better retention on a reversed-phase sorbent.[5]
-
SPE Cartridge Conditioning: a. Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol. b. Equilibrate the cartridge with 1 mL of water containing 0.1% formic acid.[5] Do not let the sorbent bed go dry.
-
Sample Loading: a. Load the pre-treated plasma sample onto the conditioned SPE cartridge. b. Allow the sample to pass through the sorbent bed slowly and evenly.
-
Washing: a. Wash the cartridge with 1 mL of an acidic aqueous solution (e.g., water with 0.1% formic acid) to remove salts and other polar interferences.[1][5] b. Wash the cartridge with 1 mL of a moderately non-polar solvent like hexane (B92381) to remove neutral lipids.[5]
-
Elution: a. Elute 9-oxo-ODDA from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile). b. Dry the eluate under a stream of nitrogen. c. Reconstitute the dried extract in a solvent compatible with your LC-MS system (e.g., 100 µL of 50:50 methanol:water).
Protocol 2: Quantification of Matrix Effect
This protocol allows for the quantitative assessment of ion suppression or enhancement.[1]
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Spike the 9-oxo-ODDA standard and its SIL-IS into the final reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Process a blank plasma sample through the entire extraction protocol (Protocol 1). Spike the 9-oxo-ODDA standard and SIL-IS into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike the 9-oxo-ODDA standard and SIL-IS into a blank plasma sample before starting the extraction procedure. (This set is used to calculate recovery).
-
-
Analyze and Calculate: a. Analyze all three sets of samples by LC-MS/MS. b. Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100 c. A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for sample preparation to minimize matrix effects.
Caption: Decision tree for troubleshooting low signal in 9-oxo-ODDA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
avoiding isomerization during 9-Oxooctadecanedioic acid analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding isomerization during the analysis of 9-Oxooctadecanedioic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isomerization during this compound analysis?
A1: The primary cause of isomerization in this compound is keto-enol tautomerism. This is a chemical equilibrium between the keto form (containing a carbonyl group) and the enol form (containing a double bond and a hydroxyl group).[1][2][3][4] This process can be catalyzed by both acids and bases, as well as elevated temperatures, leading to the formation of isomers that can complicate analysis.[1][3][4]
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
A2: Derivatization is crucial for several reasons. Firstly, this compound, with its two polar carboxylic acid groups and a ketone group, is not sufficiently volatile for gas chromatography (GC) analysis. Derivatization converts these polar functional groups into less polar, more volatile derivatives.[5] Secondly, and critically for avoiding isomerization, derivatization can "lock" the molecule in its keto form, preventing the formation of enol tautomers during the high-temperature conditions of GC analysis.[1]
Q3: What is the recommended derivatization strategy to prevent isomerization?
A3: A two-step derivatization process is the most effective strategy.[1][5] This involves:
-
Protection of the ketone group: This is typically done first through methoximation, for example, using methoxyamine hydrochloride. This reaction converts the ketone into a methoxime, which is stable and prevents enolization.[5]
-
Derivatization of the carboxylic acid groups: Following the protection of the ketone, the two carboxylic acid groups are derivatized. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method to form trimethylsilyl (B98337) esters.[6]
Q4: Can I use acid-catalyzed esterification for derivatization?
A4: While acid-catalyzed esterification (e.g., using BF3-methanol) is a common method for preparing fatty acid methyl esters (FAMEs), it should be used with caution for keto acids like this compound.[6] Acidic conditions can catalyze keto-enol tautomerism, potentially leading to inaccurate quantification due to the formation of isomers.[1] If this method is used, it is crucial to carefully control reaction conditions and validate the method for the absence of isomerization.
Q5: How should I store my samples to ensure the stability of this compound?
A5: Due to the labile nature of oxo-fatty acids, proper storage is critical. Samples should be stored at -20°C or lower to minimize degradation.[7] It is also advisable to protect samples from light and oxygen by using amber vials and storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Multiple or broad peaks for a single this compound standard in the chromatogram. | Isomerization (keto-enol tautomerism) occurring during sample preparation or in the GC inlet due to incomplete derivatization.[1] | Implement a two-step derivatization: 1) Protect the ketone group with methoximation. 2) Derivatize the carboxylic acid groups with a silylating agent like BSTFA.[1][5] Ensure derivatization reactions go to completion by optimizing reaction time and temperature. |
| Thermal degradation in the GC inlet. | Lower the injector temperature. Ensure the injector liner is clean and deactivated. | |
| Low analyte signal or poor recovery. | Incomplete extraction from the sample matrix. | Optimize the extraction solvent and procedure. For tissues, ensure complete homogenization. |
| Degradation of the analyte during sample workup. | Perform all extraction and derivatization steps at low temperatures where possible. Use a gentle stream of nitrogen for solvent evaporation instead of high heat.[1] Add an antioxidant like butylated hydroxytoluene (BHT) to extraction solvents. | |
| Incomplete derivatization of one or both carboxylic acid groups, or the ketone group. | Ensure derivatization reagents are fresh and anhydrous. Optimize the reaction conditions (time, temperature, reagent excess). | |
| Adsorption of the analyte to glassware or instrument components. | Use silanized glass vials and ensure the GC liner and column are properly deactivated. | |
| Inconsistent or irreproducible quantitative results. | Variability in derivatization efficiency. | Use an internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain dicarboxylic acid) added at the beginning of the sample preparation process.[1] |
| Sample degradation over time. | Analyze samples as quickly as possible after preparation. If storage is necessary, keep them at -20°C or below and protect from light.[7] | |
| Presence of moisture, which can hydrolyze derivatizing agents and derivatives. | Use anhydrous solvents and reagents. Perform derivatization under an inert atmosphere if possible.[1] |
Quantitative Data Summary
Quantitative stability data for this compound is limited in the literature. The following table provides general stability recommendations and performance metrics for the analysis of related dicarboxylic and keto acids, which can serve as a guideline.
| Parameter | Condition/Method | Observation/Value | Recommendation/Comment |
| Storage Temperature | -20°C or below | Enhanced stability | Recommended for long-term storage of samples and standards.[7] |
| pH Stability | Strong acidic or basic conditions | Can catalyze isomerization and degradation.[7] | Maintain neutral pH during workup and storage whenever possible. |
| Derivatization Efficiency | Two-step (Methoximation + Silylation) | High efficiency, minimizes isomerization.[1][5] | This is the recommended approach for accurate quantification by GC-MS. |
| Limit of Detection (LOD) for similar dicarboxylic acids by GC-MS | Silylation with BSTFA | ≤2 ng m⁻³ (for aerosol samples) | Demonstrates the high sensitivity achievable with this derivatization method. |
| Reproducibility (RSD%) for similar dicarboxylic acids by GC-MS | Silylation with BSTFA | ≤ 10% | Indicates good precision for the analytical method. |
Experimental Protocols
Protocol 1: Two-Step Derivatization of this compound for GC-MS Analysis
This protocol is designed to minimize isomerization by first protecting the ketone group, followed by silylation of the carboxylic acid groups.
Materials:
-
Dried sample extract containing this compound
-
Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (trimethylchlorosilane)
-
Anhydrous solvent (e.g., acetonitrile (B52724) or pyridine)
-
Heating block or oven
-
GC-MS system
Procedure:
-
Methoximation of the Ketone Group: a. To the dried sample extract in a reaction vial, add 50 µL of methoxyamine hydrochloride in pyridine solution.[5] b. Seal the vial tightly and vortex for 30 seconds. c. Incubate the mixture at 60°C for 30 minutes to convert the ketone group to its methoxime derivative.[5] d. Cool the vial to room temperature.
-
Silylation of Carboxylic Acid Groups: a. To the cooled reaction mixture from step 1, add 50 µL of BSTFA + 1% TMCS. b. Seal the vial tightly and vortex for 30 seconds. c. Incubate the mixture at 70°C for 60 minutes to convert the carboxylic acid groups to their trimethylsilyl (TMS) esters. d. Cool the vial to room temperature before GC-MS analysis.
-
GC-MS Analysis: a. Inject an appropriate volume of the derivatized sample into the GC-MS. b. Use a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or DB-17ms). c. Set up a temperature program that allows for the separation of the derivatized analyte from other components in the sample matrix. d. The mass spectrometer can be operated in either scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
Visualizations
Keto-Enol Tautomerism of this compound
Caption: Acid or base-catalyzed keto-enol tautomerism of this compound.
Recommended Analytical Workflow to Avoid Isomerization
Caption: Recommended workflow for the GC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of Organic Acids - PANOMIX [en.panomix.com]
- 4. Thermal decarboxylation of some keto-acid hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 9-Oxooctadecanedioic Acid Isomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the purification of 9-Oxooctadecanedioic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound isomers?
A1: The most effective purification strategies for this compound isomers typically involve a combination of the following methods:
-
Acid-Base Extraction: This technique leverages the acidic nature of the two carboxylic acid groups. By treating the crude mixture with a mild aqueous base (e.g., sodium bicarbonate), the dicarboxylic acid is converted into its water-soluble salt, allowing for the separation of neutral and less acidic impurities by washing with an organic solvent. Subsequent acidification of the aqueous layer precipitates the purified dicarboxylic acid.[1][2]
-
Recrystallization: This is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical and depends on the specific isomer and impurities. Generally, a solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures is ideal.
-
Column Chromatography: For high-purity requirements and for separating closely related isomers, column chromatography is often employed. Normal-phase chromatography using silica (B1680970) gel is a common choice. For analytical and preparative separation of isomers, High-Performance Liquid Chromatography (HPLC) is a powerful tool.[3]
-
Melt Crystallization: This method can be used for the purification of long-chain dicarboxylic acids and avoids the use of organic solvents. It involves crystallizing the desired compound from its molten state.[4]
Q2: How can I separate the different isomers of this compound?
A2: Separating isomers of long-chain fatty acids can be challenging due to their similar physical properties. The most effective techniques are chromatographic:
-
High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC is well-suited for separating isomers of oxo-fatty acids.[3][5] The use of a silica column with a mobile phase consisting of a non-polar solvent like n-hexane and a polar modifier like isopropanol (B130326) and a small amount of acetic acid can provide good resolution.[6]
-
Gas Chromatography (GC): For GC analysis, the dicarboxylic acids must first be derivatized to increase their volatility. A common method is the conversion to their corresponding methyl esters (FAMEs).[5] A polar capillary column is then used to achieve separation of the isomers.[5]
Q3: What are the best practices for assessing the purity of my purified this compound?
A3: A combination of analytical techniques should be used to confirm the purity and structure of your final product:
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity by analyzing the peak area of your compound relative to any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, GC-MS can confirm the molecular weight of your compound and its fragments, which aids in structural confirmation and identification of impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the purified isomer and for detecting any remaining impurities.
-
Melting Point Analysis: A sharp and well-defined melting point range that corresponds to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound does not dissolve in hot solvent. | 1. The solvent is not suitable. 2. Insufficient solvent is being used. | 1. Perform small-scale solubility tests with a range of solvents or consider a mixed solvent system. 2. Gradually add more hot solvent until the solid dissolves. |
| "Oiling out" occurs instead of crystallization. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated. | 1. Select a solvent with a lower boiling point. 2. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. |
| No crystals form upon cooling. | 1. The solution is not saturated. 2. Supersaturation has occurred without nucleation. | 1. Evaporate some of the solvent to increase the concentration and then cool again. 2. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
| Low recovery of purified product. | 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent required for dissolution. 2. Cool the solution in an ice bath to minimize solubility before filtration. Use ice-cold solvent to wash the crystals. 3. Pre-heat the filtration apparatus and keep the solution hot during filtration. |
| The purified product is still impure. | 1. The cooling process was too rapid, trapping impurities. 2. The chosen solvent is not effective at leaving impurities in the solution. | 1. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 2. Perform a second recrystallization using the same or a different solvent. |
Acid-Base Extraction Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of layers. | 1. Formation of an emulsion. | 1. Allow the mixture to stand for a longer period. 2. Gently swirl the separatory funnel instead of vigorous shaking. 3. Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase. |
| Low yield of precipitated acid after acidification. | 1. Incomplete extraction into the aqueous phase. 2. Incomplete precipitation upon acidification. 3. The compound is somewhat soluble in the acidic aqueous solution. | 1. Perform multiple extractions with the basic solution. 2. Ensure the aqueous layer is sufficiently acidic (check with pH paper). 3. If the product does not precipitate, it may be necessary to back-extract the acidified aqueous layer with an organic solvent.[1] |
| Precipitated product is oily or sticky. | 1. The presence of impurities. 2. The product has a low melting point. | 1. The precipitate may need to be further purified by recrystallization. 2. Cool the solution thoroughly in an ice bath before and during filtration. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Shake the funnel gently, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete extraction of the dicarboxylic acid.
-
Back-washing: Combine the aqueous extracts and wash with a small amount of fresh organic solvent to remove any entrained neutral impurities.
-
Precipitation: Cool the aqueous solution in an ice bath and slowly add a strong acid, such as concentrated HCl, with stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash the crystals with a small amount of ice-cold water, and dry thoroughly under vacuum.
Protocol 2: HPLC Analysis of Isomers
This protocol is adapted from a method for separating related hydroxyoctadecadienoic acid isomers and can be optimized for this compound isomers.[6]
| Parameter | Condition |
| Column | Normal-phase silica (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of n-hexane, isopropanol, and acetic acid (e.g., 98.3:1.6:0.1, v/v/v)[6] |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength where the oxo-group absorbs (e.g., 220-240 nm) |
| Column Temperature | Ambient or controlled at 25°C |
| Injection Volume | 10-20 µL |
Quantitative Data Summary (for related hydroxy-octadecadienoic acids) [6]
| Analyte | Linearity Range (µg/mL) | R² | LOD (µg/g) | LOQ (µg/g) | Average Recovery (%) |
| 13-Z,E-HODE | 0.5 - 20.0 | 0.9994 | 0.075 | 0.25 | 89.03 |
| 13-E,E-HODE | 0.25 - 10.0 | 0.9992 | 0.035 | 0.12 | 89.03 |
| 9-Z,E-HODE | 0.75 - 12.5 | 0.9992 | 0.090 | 0.32 | 89.33 |
| 9-E,E-HODE | 0.5 - 7.5 | 0.9996 | 0.060 | 0.20 | 87.93 |
Visualizations
General Purification Workflow
Caption: A general workflow for the purification of this compound isomers.
PPARα Activation by 9-Oxo-Octadecadienoic Acid
9-Oxo-octadecadienoic acid (9-oxo-ODA) has been identified as a potent agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.[7][8] The activation of PPARα by 9-oxo-ODA initiates a signaling cascade that leads to the regulation of genes involved in fatty acid oxidation.[4]
Caption: Signaling pathway of PPARα activation by 9-Oxo-Octadecadienoic acid (9-Oxo-ODA).
References
- 1. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol refinement for 9-Oxooctadecanedioic acid quantification
Welcome to the Technical Support Center for 9-Oxooctadecanedioic Acid Quantification. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (9-oxo-ODA)?
A1: this compound (also referred to as 9-oxo-ODA) is an oxidized metabolite of linoleic acid, belonging to a class of signaling molecules known as oxidized linoleic acid metabolites (OXLAMs).[1] It is formed in vivo through the enzymatic oxidation of linoleic acid.[1] This compound is also found in nature, notably in tomatoes (Solanum lycopersicum).[2][3]
Q2: What is the biological significance of 9-oxo-ODA?
A2: 9-oxo-ODA is a potent agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key transcription factor that regulates lipid metabolism.[1][4] By activating PPARα, 9-oxo-ODA can increase the expression of genes involved in fatty acid oxidation, which helps decrease the accumulation of triglycerides in cells.[4][5] Its role in metabolic regulation makes it a molecule of interest in the study of metabolic diseases.[1]
Q3: Which analytical techniques are most suitable for 9-oxo-ODA quantification?
A3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly used techniques for the accurate quantification of 9-oxo-ODA.[6][7]
-
LC-MS/MS is highly sensitive and specific and is often preferred for complex biological matrices. It can analyze 9-oxo-ODA directly without derivatization.[1][6]
-
GC-MS offers excellent separation but requires a chemical derivatization step to increase the volatility of 9-oxo-ODA before analysis.[6][8]
Q4: Why is derivatization necessary for GC-MS analysis of 9-oxo-ODA?
A4: 9-oxo-ODA is a non-volatile compound due to its polar carboxylic acid and ketone functional groups.[8] Derivatization is a chemical process that converts these polar groups into less polar, more volatile forms, making the molecule suitable for analysis by gas chromatography.[8] For 9-oxo-ODA, this typically involves a two-step process: oximation of the ketone group followed by silylation or esterification of the carboxylic acid group.[8]
Signaling Pathway and Experimental Workflow
The biosynthesis of 9-oxo-ODA and its subsequent action on the PPARα signaling pathway is a key aspect of its biological function. The general workflow for its quantification involves several critical steps from sample collection to data analysis.
Troubleshooting Guides
This section addresses common issues encountered during the quantification of 9-oxo-ODA.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Inefficient Extraction: The chosen solvent or method is not effectively isolating 9-oxo-ODA.[6] 2. Analyte Degradation: 9-oxo-ODA is susceptible to oxidation or isomerization, especially when exposed to light, heat, or air.[6][9] 3. Poor Derivatization (GC-MS): The chemical reaction to make the analyte volatile is incomplete.[6] | 1. Optimize Extraction: Ensure proper sample pH (~3) before liquid-liquid extraction.[10] Test different solvent systems. For tissues, ensure complete homogenization.[6] 2. Prevent Degradation: Store samples at -80°C.[6] Perform extractions on ice and under dim light.[10] Add an antioxidant like butylated hydroxytoluene (BHT) to extraction solvents.[6] 3. Improve Derivatization: Ensure reagents are fresh and anhydrous. Optimize reaction time and temperature. |
| High Variability Between Replicates | 1. Inconsistent Sample Handling: Minor differences in sample processing steps. 2. Analyte Instability: Degradation occurs inconsistently between sample preparation and analysis.[10] 3. Lack of Internal Standard: No internal standard was used, or an inappropriate one was chosen.[10] | 1. Standardize Workflow: Use consistent vortexing times, centrifugation speeds, and incubation periods. An automated liquid handler can improve precision.[6] 2. Analyze Promptly: Analyze samples as quickly as possible after preparation. If storage is needed, keep extracts at low temperatures in the dark.[6] 3. Use an Internal Standard: Incorporate a stable isotope-labeled internal standard for 9-oxo-ODA at the very beginning of the sample preparation to account for analyte loss.[10] |
| Poor Chromatographic Peak Shape | 1. Incomplete Derivatization (GC-MS): Residual polar groups cause peak tailing.[11] 2. Active Sites in System (GC-MS): The analyte is interacting with the GC inlet liner or column.[11] 3. Column Overload: Too much sample was injected onto the column. | 1. Verify Derivatization: Check reaction conditions and ensure reagents are not expired.[11] 2. Maintain GC System: Use a deactivated inlet liner and check for column degradation. Condition the column as per the manufacturer's instructions.[11] 3. Optimize Injection: Dilute the sample or reduce the injection volume. |
| Interfering Peaks or High Baseline | 1. Matrix Effects (LC-MS/MS): Co-eluting compounds from the sample matrix are suppressing or enhancing the analyte signal.[6] 2. Contamination: Impurities from solvents, reagents, or labware.[10] | 1. Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering substances.[10] Adjust the chromatographic gradient to better separate the analyte from matrix components. 2. Use High-Purity Materials: Use high-purity, MS-grade solvents and thoroughly clean all glassware. Run solvent blanks to identify sources of contamination.[10] |
Quantitative Data Summary
The concentration of 9-oxo-ODA can vary significantly depending on the biological matrix. The choice of analytical method also dictates performance metrics like sensitivity and precision.
Table 1: Reported Concentrations of 9-oxo-ODA in Biological Samples
| Biological Matrix | Sample Source | Concentration (approx.) | Analysis Method |
| Plasma | Rat | 218.1 - 263.0 nmol/L | Q-TOFMS[12] |
| Fruit Peel | Tomato ('Momotaro' variety) | 0.2 µg/g fresh weight | UPLC/TOF-MS[2][3] |
| Sarcocarp | Tomato ('Momotaro' variety) | 0.1 µg/g fresh weight | UPLC/TOF-MS[2][3] |
| Gelatinous Tissue | Tomato ('Momotaro' variety) | 0.002 µg/g fresh weight | UPLC/TOF-MS[2][3] |
Table 2: Typical Method Validation Parameters for Octadecadienoic Acid Analysis
| Validation Parameter | HPLC | GC-MS | LC-MS/MS |
| Linearity (R²) | >0.999[7] | >0.990[7] | >0.999[7] |
| Accuracy (% Recovery) | 87.9% - 89.3%[7] | >95%[7] | 87.2% - 119.4%[7] |
| Precision (RSD %) | <2%[7] | <2%[7] | <7%[7] |
| Limit of Detection (LOD) | 0.035 - 0.090 µg/g[7] | 0.109 - 0.177 mg/mL[7] | 0.4 ppb[7] |
| Limit of Quantitation (LOQ) | 0.12 - 0.32 µg/g[7] | 0.332 - 0.537 mg/mL[7] | Quantifiable at low ppb levels[7] |
| Note: Data in Table 2 are derived from studies on closely related octadecadienoic acid isomers and serve as a general reference.[7] |
Experimental Protocols
Below are detailed methodologies for the extraction and quantification of 9-oxo-ODA.
Protocol 1: Quantification of 9-oxo-ODA in Plasma by LC-MS/MS
This protocol is adapted from methods for analyzing oxidized linoleic acid metabolites in plasma.[1][10][12]
1. Materials:
-
Plasma sample (collected in EDTA tubes is recommended)
-
Stable isotope-labeled internal standard (e.g., 9-oxo-ODA-d4)
-
Methanol (B129727) (HPLC or MS grade)
-
0.2 M Sodium Hydroxide (NaOH) in methanol
-
0.5 N Hydrochloric Acid (HCl)
-
Hexane (B92381) (HPLC grade)
-
Reconstitution solvent (e.g., 80:20 methanol:water with 0.04% acetic acid)[12]
-
Glass tubes, vortex mixer, centrifuge, nitrogen evaporator
2. Sample Preparation and Hydrolysis:
-
Thaw frozen plasma samples on ice.
-
Add a known amount of the internal standard to each sample.
-
To release esterified fatty acids, add 200 µL of 0.2 M NaOH in methanol.[10]
-
Cap the tube, vortex thoroughly, and incubate at 60°C for 30 minutes.[10]
3. Liquid-Liquid Extraction (LLE):
-
Cool the samples on ice after incubation.
-
Acidify the mixture to approximately pH 3 by adding ~100 µL of 0.5 N HCl.[10][12]
-
Add 2-3 mL of hexane, cap the tube, and vortex vigorously for 1-3 minutes.[1][12]
-
Centrifuge at 2000-3000 rpm for 5-10 minutes at 4°C to separate the phases.[1][12]
-
Carefully transfer the upper organic (hexane) layer to a new clean tube.
-
Repeat the extraction one more time and combine the organic layers.[12]
4. Concentration and Reconstitution:
-
Evaporate the pooled hexane extracts to complete dryness under a gentle stream of nitrogen.[1][12]
-
Reconstitute the dried residue in 200 µL of the reconstitution solvent.[12]
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions (General Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[2]
-
Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol with 0.1% formic acid (B).[2][7]
-
Ionization: Electrospray Ionization (ESI) in negative mode.[7]
-
Detection: Multiple Reaction Monitoring (MRM) for quantification of the specific precursor-product ion transitions for 9-oxo-ODA and its internal standard.
Protocol 2: Quantification of 9-oxo-ODA by GC-MS (with Derivatization)
This protocol outlines a general approach for GC-MS analysis, which requires derivatization.
1. Extraction:
-
Follow steps 1-3 from Protocol 1 to extract the fatty acids from the sample matrix.
2. Two-Step Derivatization: This procedure is based on a strategy to block both the ketone and carboxylic acid groups.[8]
-
Step A: Oximation of the Ketone Group
-
To the dried extract, add a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable solvent (e.g., pyridine).
-
Heat the reaction mixture (e.g., at 60°C for 1 hour) to form the PFB oxime derivative.
-
-
Step B: Silylation of the Carboxylic Acid Group
-
After oximation, evaporate the solvent.
-
Add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture (e.g., at 75°C for 30-45 minutes) to form the trimethylsilyl (B98337) (TMS) ester.
-
The sample is now ready for GC-MS injection.
-
3. GC-MS Conditions (General Example):
-
Column: A polar capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., SP-2560 or equivalent).[11]
-
Carrier Gas: Helium or hydrogen.
-
Injection: Split/splitless injector.
-
Oven Program: A temperature gradient program designed to separate fatty acid derivatives.
-
Detection: Mass spectrometer operating in electron ionization (EI) mode, scanning a relevant mass range or in selected ion monitoring (SIM) mode for target ions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 9-Oxooctadecanedioic Acid's Effect on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 9-Oxooctadecanedioic acid and its potential effects on gene expression, drawing parallels with structurally similar compounds and established alternatives. Due to limited direct research on this compound's specific impact on gene expression, this guide synthesizes data from related molecules to infer its likely mechanisms of action and offers a framework for its experimental validation.
Introduction
This compound is a dicarboxylic acid whose biological activities are an emerging area of interest. Its structural similarity to other bioactive lipids suggests potential roles in regulating cellular processes through the modulation of gene expression. This guide explores these potential effects, with a focus on pathways related to lipid metabolism and skin physiology, and compares them with the well-documented effects of Azelaic acid, a dicarboxylic acid widely used in dermatology.
Comparative Analysis of Gene Expression Modulation
In contrast, Azelaic acid, a saturated dicarboxylic acid, is known to influence gene expression through different pathways, including the inhibition of tyrosinase and modulation of inflammatory responses.[1][2][3][4]
Quantitative Gene Expression Data
The following tables summarize the quantitative effects of a this compound analog (13-oxo-9,11-octadecadienoic acid) and Azelaic acid on the mRNA expression of key target genes.
Table 1: Effect of 13-oxo-9,11-octadecadienoic acid on PPARα Target Gene Expression in Mouse Primary Hepatocytes
| Gene | Function | Fold Change in mRNA Expression (vs. Control) | Reference |
| CPT1a | Carnitine palmitoyltransferase 1A; Fatty acid oxidation | Increased | [5][6] |
| AOX | Acyl-CoA oxidase; Peroxisomal fatty acid oxidation | Increased | [5][6] |
| FAT/CD36 | Fatty acid translocase; Fatty acid uptake | Increased | [5][6] |
| ACS | Acyl-CoA synthetase; Fatty acid activation | Increased | [5][6] |
| UCP2 | Uncoupling protein 2; Energy expenditure | Increased | [5][6] |
Table 2: Effect of Azelaic Acid on Gene Expression in Human Keratinocytes
| Gene | Function | Treatment Conditions | % Change in mRNA Expression (vs. Control) | Reference |
| TYR | Tyrosinase; Melanin synthesis | 20% Azelaic Acid Cream | Inhibition of activity | [1][3] |
| IL-1β | Interleukin-1 beta; Pro-inflammatory cytokine | 20 mM Azelaic Acid + UVB | Suppression | [4][7] |
| IL-6 | Interleukin-6; Pro-inflammatory cytokine | 20 mM Azelaic Acid + UVB | Suppression | [4][7] |
| TNF-α | Tumor necrosis factor-alpha; Pro-inflammatory cytokine | 20 mM Azelaic Acid + UVB | Suppression | [4][7] |
| PPARγ | Peroxisome proliferator-activated receptor gamma | 20 mM Azelaic Acid | Induction | [7] |
Experimental Protocols
This section outlines detailed methodologies for investigating the effects of this compound on gene expression.
Protocol 1: In Vitro Cell Treatment and RNA Isolation
-
Cell Culture : Culture human epidermal melanocytes or keratinocytes in appropriate growth medium until they reach 80% confluency.
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute with culture medium to achieve the desired final concentrations.
-
Cell Treatment : Replace the culture medium with the medium containing different concentrations of this compound or a vehicle control (medium with the same concentration of DMSO). Incubate for a predetermined period (e.g., 24 hours).
-
RNA Isolation : After incubation, wash the cells with PBS and lyse them using a lysis buffer from a commercial RNA isolation kit. Isolate total RNA according to the manufacturer's instructions.
-
RNA Quantification and Quality Control : Measure the concentration and purity of the isolated RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Protocol 2: Quantitative Real-Time PCR (qPCR)
-
Reverse Transcription : Synthesize cDNA from the isolated RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
Primer Design : Design and validate primers for the target genes (e.g., TYR, MITF, DCT for melanogenesis; CPT1A, ACOX1 for lipid metabolism) and a reference gene (e.g., GAPDH, ACTB).
-
qPCR Reaction : Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and specific primers.
-
Thermal Cycling : Perform the qPCR using a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension steps).
-
Data Analysis : Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound
Based on evidence from structurally related compounds, this compound is hypothesized to act as a PPARα agonist.[5][6][8][9][10] The activation of PPARα leads to the regulation of genes involved in lipid metabolism.
References
- 1. The multiple uses of azelaic acid in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A possible mechanism of action for azelaic acid in the human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 7. Azelaic acid modulates the inflammatory response in normal human keratinocytes through PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Interaction of 9-Oxooctadecanedioic Acid and its Analogs with PPARα
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 9-Oxooctadecanedioic acid (9-oxo-ODA) and its related endogenous fatty acid metabolites as Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonists. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the research and development of novel therapeutics targeting PPARα.
Introduction
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor that plays a critical role in the regulation of lipid metabolism. Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and triglyceride clearance, making it a key therapeutic target for dyslipidemia and related metabolic disorders. Naturally occurring fatty acids and their derivatives are known to be endogenous ligands for PPARα. Among these, this compound (9-oxo-ODA), an oxidized derivative of linoleic acid found in tomatoes, has been identified as a potent PPARα agonist.[1] This guide compares the PPARα agonistic activity of 9-oxo-ODA with its structural isomer, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), and established synthetic PPARα agonists.
Quantitative Comparison of PPARα Agonists
The following table summarizes the available quantitative data on the activation of PPARα by 9-oxo-ODA, its isomer 13-oxo-ODA, and the well-characterized synthetic agonists WY-14643 and fenofibrate. The data is compiled from in vitro cell-based reporter gene assays.
| Compound | Common Name/Abbreviation | Receptor Species | Assay Type | EC50 | Reference |
| 9-oxo-10(E),12(E)-octadecadienoic acid | 9-oxo-ODA | Not Specified | Luciferase Reporter Assay | Weaker than 13-oxo-ODA | [2][3] |
| 13-oxo-9,11-octadecadienoic acid | 13-oxo-ODA | Not Specified | Luciferase Reporter Assay | Stronger than 9-oxo-ODA | [2][3] |
| [[4-Chloro-6-[(2,3-dimethylphenyl)amino]-2-pyrimidinyl]thio]acetic acid | WY-14643 | Murine | Luciferase Reporter Assay | 0.63 µM | [1][4] |
| [[4-Chloro-6-[(2,3-dimethylphenyl)amino]-2-pyrimidinyl]thio]acetic acid | WY-14643 | Human | Luciferase Reporter Assay | 5.0 µM | [4] |
| 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid isopropyl ester | Fenofibrate | Mouse | Luciferase Reporter Assay | 18 µM | [5] |
| 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid isopropyl ester | Fenofibrate | Human | Luciferase Reporter Assay | 30 µM | [5][6] |
PPARα Signaling Pathway
Activation of PPARα by an agonist like 9-oxo-ODA initiates a cascade of molecular events leading to the transcription of target genes involved in lipid metabolism. The key steps are illustrated in the following diagram.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare PPARα agonists.
PPARα Luciferase Reporter Gene Assay
This cell-based assay is a standard method to quantify the ability of a compound to activate PPARα and induce the expression of a reporter gene.
Objective: To determine the potency (e.g., EC50) of a test compound in activating PPARα.
Principle: Mammalian cells are co-transfected with two plasmids: one expressing the PPARα receptor (often as a fusion protein with a GAL4 DNA-binding domain) and a second containing a luciferase reporter gene under the control of a PPAR response element (PPRE). Activation of PPARα by a ligand leads to the expression of luciferase, which is quantified by measuring light emission.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., HEK293T, CV-1, or HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells into 96-well plates at a density that will result in 50-80% confluency at the time of transfection.
-
-
Transfection:
-
Prepare a transfection mixture containing:
-
An expression plasmid for human or mouse PPARα.
-
A reporter plasmid containing a PPRE-driven firefly luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Use a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
-
Incubate the cells with the transfection mixture for 4-6 hours.
-
Replace the transfection medium with fresh complete culture medium.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with a medium containing the test compounds (e.g., 9-oxo-ODA, 13-oxo-ODA, WY-14643) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the compounds for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Quantitative Real-Time PCR (qPCR) for PPARα Target Gene Expression
This assay measures the change in mRNA levels of PPARα target genes in response to treatment with a test compound.
Objective: To confirm that the activation of PPARα by a compound leads to the transcriptional regulation of its known downstream target genes.
Principle: Primary hepatocytes or a suitable liver cell line are treated with the test compound. Total RNA is then extracted, reverse-transcribed into cDNA, and the expression of specific PPARα target genes (e.g., CPT1A, ACOX1) is quantified using qPCR.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Isolate primary hepatocytes from mice or use a human hepatocyte cell line (e.g., HepG2).
-
Plate the cells and allow them to adhere.
-
Treat the cells with the test compounds at desired concentrations for a specified time (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
Assess the quantity and quality of the extracted RNA.
-
Reverse-transcribe a fixed amount of RNA into cDNA using a reverse transcriptase kit.
-
-
qPCR:
-
Prepare a qPCR reaction mixture containing:
-
cDNA template.
-
Forward and reverse primers for the target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
A suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Present the results as fold change in gene expression relative to the vehicle-treated control.
-
Scintillation Proximity Assay (SPA) for Ligand Binding
This is a homogeneous radioligand binding assay used to determine the binding affinity of a test compound to the PPARα ligand-binding domain (LBD).
Objective: To measure the affinity (Ki or Kd) of a test compound for the PPARα receptor.
Principle: The PPARα LBD is immobilized on scintillant-containing beads. A radiolabeled PPARα ligand is added, which upon binding to the LBD, comes into close proximity with the scintillant, leading to light emission. Unlabeled test compounds compete with the radioligand for binding, causing a decrease in the light signal.
Detailed Protocol:
-
Preparation of Reagents:
-
Immobilize purified PPARα LBD onto SPA beads (e.g., streptavidin-coated beads if using a biotinylated LBD).
-
Prepare a solution of a high-affinity radiolabeled PPARα ligand (e.g., [3H]-GW7647).
-
Prepare serial dilutions of the unlabeled test compounds.
-
-
Assay Setup:
-
In a microplate, combine the PPARα-LBD-coated SPA beads, the radiolabeled ligand, and the unlabeled test compound at various concentrations.
-
Include controls for total binding (no unlabeled ligand) and non-specific binding (a high concentration of a known unlabeled ligand).
-
-
Incubation and Detection:
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the light emission from each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the scintillation counts against the logarithm of the unlabeled compound concentration.
-
Determine the IC50 value (the concentration of the unlabeled compound that displaces 50% of the radiolabeled ligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
The available evidence strongly supports that this compound is a potent agonist of PPARα. Comparative studies, primarily using luciferase reporter assays, indicate that its isomer, 13-oxo-ODA, may be an even more potent activator. For a comprehensive understanding of their therapeutic potential, further studies are warranted to determine their binding affinities through direct binding assays and to establish their EC50 values in a standardized, head-to-head comparison. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such comparative analyses, which are essential for the development of novel and effective PPARα-targeted therapies for metabolic diseases.
References
- 1. WY 14643 | PPARα | Tocris Bioscience [tocris.com]
- 2. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fenofibrate, PPAR-alpha agonist (CAS 49562-28-9) | Abcam [abcam.com]
- 6. selleckchem.com [selleckchem.com]
Comparative Analysis: 9-Oxooctadecanedioic Acid Analogs and Fibrates as Modulators of Lipid Metabolism
Published: December 2, 2025
This guide provides a detailed comparative analysis of fibrates, a well-established class of lipid-lowering drugs, and 9-oxooctadecanedioic acid and its more extensively studied analogs, such as 9-oxo-octadecadienoic acid (9-oxo-ODA). This document is intended for researchers, scientists, and professionals in drug development, offering an objective look at their mechanisms of action, performance based on experimental data, and the protocols used to generate this data.
Introduction
Fibrates are a class of amphipathic carboxylic acids that have been used for decades to treat dyslipidemia, particularly hypertriglyceridemia[1][2]. They are synthetic ligands for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a critical role in lipid and lipoprotein metabolism[3].
In contrast, this compound and related oxidized fatty acids, such as 9-oxo-ODA and its isomers found in sources like tomatoes, are emerging as naturally-derived modulators of lipid metabolism[4][5][6]. Preclinical evidence suggests that these compounds also exert their effects primarily through the activation of PPARα, making them a subject of interest for comparison with fibrates[5][7]. This guide synthesizes the available experimental data to compare these two classes of compounds.
Mechanism of Action: PPARα Activation
Both fibrates and 9-oxo-fatty acid derivatives function as agonists for PPARα[2][4]. PPARα is a ligand-activated transcription factor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney[8].
The activation pathway is as follows:
-
Ligand Binding: The compound (fibrate or 9-oxo-fatty acid) enters the cell and binds to the ligand-binding domain of PPARα.
-
Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR)[3][9].
-
PPRE Binding: This PPARα-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes[1][3].
-
Gene Transcription: The binding of the complex to PPREs recruits co-activator proteins and initiates the transcription of genes involved in fatty acid uptake, transport, and oxidation, as well as lipoprotein metabolism[2][8].
This shared mechanism leads to reduced plasma triglycerides, increased high-density lipoprotein (HDL) cholesterol, and anti-inflammatory effects[1][2].
Performance Comparison: Data from Experimental Studies
The following tables summarize quantitative data from in vitro, animal, and human studies. It is important to note the difference in the maturity of data: fibrates have been extensively studied in large-scale human clinical trials, whereas data for 9-oxo-fatty acids are primarily from preclinical models.
Table 1: Pharmacodynamic Comparison - PPARα Activation & Gene Expression
| Parameter | 9-Oxo-Octadecadienoic Acid Analogs | Fibrates (Fenofibrate) | Experimental System |
| PPARα Activation | Potent activation; 13-oxo-ODA showed stronger luciferase activity than 9-oxo-ODA and conjugated linoleic acid[6][10]. | Synthetic ligands for PPARα, effectively activating gene transcription[3]. | In vitro Luciferase Reporter Assays[6][11] |
| Target Gene Upregulation (e.g., ACOX1, CPT1a) | Significantly increased mRNA expression of PPARα target genes in mouse primary hepatocytes[4][5]. | Alter the transcription of multiple genes involved in lipid metabolism via PPRE binding[1][2]. | Mouse Primary Hepatocytes, Human Hepatocytes[4][12] |
Table 2: Efficacy in Lipid Profile Modulation
| Parameter | 9-Oxo-Octadecadienoic Acid Analogs | Fibrates | Experimental System |
| Triglycerides (TG) | 13-oxo-ODA decreased plasma and hepatic TG in obese diabetic mice[6]. 9-oxo-ODA inhibited cellular TG accumulation in hepatocytes[5]. | ↓ 20-50% [13][14]. The reduction is most pronounced in patients with high baseline levels[14]. | Mice (in vivo)[6], Hepatocytes (in vitro)[5] / Human Clinical Trials[13][14] |
| HDL Cholesterol | Data not extensively reported. | ↑ 10-20% [13][15]. Mediated by increased synthesis of apoA-I and apoA-II[1][2]. | Human Clinical Trials[13][15] |
| LDL Cholesterol | Data not extensively reported. | Variable effect, moderate decrease (e.g., Fenofibrate (B1672516): ~15% reduction)[2][16]. | Human Clinical Trials[2][16] |
Table 3: Anti-inflammatory Effects
| Parameter | 9-Oxo-Octadecadienoic Acid Analogs | Fibrates | Experimental System |
| NF-κB Pathway | 13-KODE inhibited LPS-stimulated nuclear translocation of NF-κB (p65)[17][18]. | Potent anti-inflammatory effects via indirect modulation and inhibition of NF-κB activity[1][19]. | Macrophage Cell Lines (RAW 264.7)[17] / Various cell types[1] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β) | 13-KODE decreased LPS-induced production of TNF-α and IL-1β[17]. | Reduce hepatic C-reactive protein (CRP) production and other inflammatory markers[20]. | Macrophage Cell Lines (RAW 264.7)[17] / Human Clinical Studies[20] |
Table 4: Pharmacokinetic Properties
| Parameter | This compound & Analogs | Fibrates (Gemfibrozil, Fenofibrate) |
| Administration | Investigational (often administered orally in animal studies)[6]. | Oral[15]. |
| Absorption | N/A (preclinical). Azelaic acid (a related dicarboxylic acid) shows 3-8% topical absorption[21]. | Well absorbed orally; absorption is enhanced with food[15][22][23]. |
| Metabolism | Metabolized via β-oxidation[21][24]. | Hepatic, primarily via Cytochrome P450 (CYP) 3A4[15][22]. Fenofibrate is a prodrug converted to fenofibric acid[15]. |
| Protein Binding | N/A (preclinical). | High degree of binding to albumin (>90%)[15][22]. |
| Excretion | Primarily renal[21][24]. | Primarily renal[15][22]. |
Key Experimental Protocols
Protocol 1: In Vitro PPARα Transactivation Assay
This assay quantifies the ability of a compound to activate the PPARα receptor.
-
Objective: To measure the ligand-dependent activation of PPARα.
-
Methodology: A luciferase reporter assay is commonly used[11][25].
-
Cell Culture: HEK293T or HepG2 cells are cultured under standard conditions (37°C, 5% CO2)[11].
-
Transfection: Cells are co-transfected with two plasmids:
-
An expression plasmid for a chimeric receptor containing the ligand-binding domain (LBD) of human PPARα fused to the DNA-binding domain of GAL4.
-
A reporter plasmid containing multiple copies of the GAL4 Upstream Activation Sequence (UAS) driving the expression of the firefly luciferase gene[11].
-
-
Treatment: Transfected cells are seeded in 96-well plates and treated with varying concentrations of the test compounds (e.g., 9-oxo-ODA, fibrates) or a known PPARα agonist (e.g., GW7647) as a positive control[26].
-
Lysis and Measurement: After an incubation period (e.g., 24 hours), cells are lysed. Luciferase substrate is added, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: Luminescence values are normalized to a control (e.g., vehicle-treated cells). The results are often expressed as fold activation or as an EC50 value (the concentration that produces 50% of the maximal response).
-
Protocol 2: In Vivo Lipid Measurement in Animal Models
-
Objective: To determine the effect of a compound on plasma and hepatic lipid levels.
-
Methodology:
-
Animal Model: An appropriate animal model of dyslipidemia is used, such as obese diabetic KK-Ay mice fed a high-fat diet[6].
-
Administration: Animals are divided into groups and administered the test compound (e.g., 13-oxo-ODA orally) or a vehicle control over a specified period[6].
-
Sample Collection: At the end of the treatment period, animals are euthanized. Blood is collected via cardiac puncture to obtain plasma, and the liver is excised.
-
Lipid Extraction: Lipids are extracted from the liver tissue and plasma samples, often using the Bligh and Dyer method[27].
-
Quantification: Triglyceride and total cholesterol concentrations are determined using commercial colorimetric enzymatic assay kits[27]. The assays typically measure glycerol (B35011) released after enzymatic hydrolysis of triglycerides or cholesterol after enzymatic reactions.
-
Data Analysis: Lipid levels in the treatment group are compared to the control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
The comparative analysis reveals that this compound analogs, particularly keto-derivatives of octadecadienoic acid, share a fundamental mechanism of action with the established drug class of fibrates: the activation of the PPARα nuclear receptor.
-
Similarities: Both classes of compounds are PPARα agonists that modulate the transcription of genes controlling lipid metabolism and inflammation[1][4]. Preclinical data for 9-oxo-fatty acids show promising effects on lowering triglycerides and reducing inflammatory markers, which is consistent with the known profile of fibrates[6][20].
-
Differences & Gaps: The most significant difference is the level of evidence. Fibrates are well-characterized drugs with extensive pharmacokinetic, safety, and efficacy data from decades of human clinical trials[13][28]. In contrast, the data for this compound and its analogs are currently limited to in vitro and animal studies[4][6]. Key data on their effects on human HDL and LDL cholesterol, as well as their complete pharmacokinetic and safety profiles in humans, are not yet available.
References
- 1. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The nuclear receptors peroxisome proliferator-activated receptor alpha and Rev-erbalpha mediate the species-specific regulation of apolipoprotein A-I expression by fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Fibric Acid Derivatives - BioPharma Notes [biopharmanotes.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Anti-inflammatory role of fenofibrate in treating diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
- 21. The multiple uses of azelaic acid in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Clinical pharmacokinetics of fibric acid derivatives (fibrates) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fibric Acid Antilipemic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. medicaljournalssweden.se [medicaljournalssweden.se]
- 25. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. indigobiosciences.com [indigobiosciences.com]
- 27. Frontiers | Divergent regulation of cellular cholesterol metabolism by seaweed-derived fucosterol and saringosterol [frontiersin.org]
- 28. Use of fibrates in the metabolic syndrome: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Methods for 9-Oxooctadecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methodologies for the quantification and identification of 9-Oxooctadecanedioic acid, a significant oxidized fatty acid. The selection of an appropriate analytical technique is critical for obtaining accurate and reproducible data in research, clinical, and pharmaceutical settings. This document outlines the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presenting supporting experimental data and detailed protocols to aid in method selection and implementation.
Introduction to this compound Analysis
This compound is a dicarboxylic acid that can be formed through the oxidation of oleic acid. Its analysis is crucial in various research areas, including the study of lipid metabolism and oxidative stress. Due to its low volatility and presence in complex biological matrices, sensitive and specific analytical methods are required for its accurate measurement. The two most prominent techniques for the analysis of this compound and related compounds are GC-MS and LC-MS/MS.
Quantitative Data Summary
The performance of analytical methods is paramount for reliable quantification. The following table summarizes key quantitative parameters for the analysis of this compound and structurally related oxidized fatty acids using GC-MS and LC-MS/MS. It is important to note that the performance characteristics can vary based on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | In the low nanogram to picogram range (following derivatization) | As low as 0.4 ppb for similar compounds[1] |
| Limit of Quantitation (LOQ) | Typically in the nanogram per milliliter range | 9.7–35.9 nmol/L for related oxo-fatty acids |
| **Linearity (R²) ** | > 0.99 | > 0.999[1] |
| Precision (%RSD) | < 15% | < 6.96%[1] |
| Recovery (%) | 85-115% | 87.25–119.44%[1] |
| Derivatization | Mandatory | Not typically required |
| Specificity | High, especially with high-resolution mass spectrometry | Very high, particularly with Multiple Reaction Monitoring (MRM) |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of analytical techniques. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a chemical derivatization step is necessary to increase their volatility.
1. Sample Preparation (from Biological Matrix)
-
Lipid Extraction:
-
Homogenize the biological sample (e.g., tissue, plasma) in a suitable solvent mixture, such as chloroform (B151607) and methanol (B129727) (1:2, v/v).[2]
-
Vortex the mixture vigorously.
-
Centrifuge to separate the organic and aqueous layers.
-
Collect the organic layer containing the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
Saponification (to release free fatty acids from esters):
-
To the dried lipid extract, add a solution of potassium hydroxide (B78521) (KOH) in ethanol.
-
Reflux the mixture for 1-2 hours.[2]
-
After cooling, acidify the mixture with hydrochloric acid (HCl) to a pH of approximately 1-2.[2]
-
Extract the free fatty acids with a non-polar solvent like hexane (B92381).
-
Dry the organic extract over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
2. Derivatization
-
Methoximation (to protect the ketone group):
-
Dissolve the dried extract in pyridine.
-
Add methoxyamine hydrochloride and incubate to form the methoxime derivative.
-
-
Silylation (to derivatize the carboxylic acid groups):
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the mixture to convert the carboxylic acid groups to their trimethylsilyl (B98337) (TMS) esters.[3]
-
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column is recommended for the separation of fatty acid isomers.[2]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient is used to separate the analytes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique that often does not require derivatization, simplifying sample preparation.
1. Sample Preparation (from Biological Matrix)
-
Protein Precipitation and Extraction:
-
For plasma or serum samples, add a cold solvent like methanol or acetonitrile (B52724) to precipitate proteins.
-
Vortex and then centrifuge to pellet the precipitated proteins.
-
The supernatant containing the analyte of interest can be further purified.
-
-
Liquid-Liquid Extraction (LLE):
-
Acidify the sample with an acid like acetic acid.[4]
-
Add an extraction solvent such as hexane or ethyl acetate.[4]
-
Vortex thoroughly and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.[4]
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.[4]
-
2. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate.
-
Flow Rate: Optimized for the specific column dimensions.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, which provides high specificity by monitoring a specific precursor ion to product ion transition.[5]
-
Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for both GC-MS and LC-MS/MS analysis of this compound.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound.
-
GC-MS is a well-established method that provides high chromatographic resolution, but it requires a derivatization step which can add complexity and potential for sample loss.
-
LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation and without the need for derivatization. The use of MRM significantly enhances the selectivity of the analysis, making it particularly suitable for complex biological matrices.
The choice between these methods will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, available instrumentation, and throughput needs. For high-throughput and highly sensitive quantification in complex biological samples, LC-MS/MS is often the preferred method. For structural elucidation and when dealing with less complex matrices where high chromatographic separation of isomers is critical, GC-MS remains a valuable tool.
References
Cross-Validation of HPLC and GC/MS for the Quantitative Analysis of 9-Oxooctadecanedioic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 9-Oxooctadecanedioic acid, a dicarboxylic acid, is crucial for various research applications, including the study of lipid metabolism and oxidative stress. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS). This guide provides an objective comparison of their performance for the analysis of this compound, supported by experimental data and detailed methodologies to assist researchers in selecting the most suitable method for their needs.
Method Comparison at a Glance
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are both powerful analytical techniques, but they operate on different principles, leading to distinct advantages and disadvantages in the analysis of this compound. A key difference is the requirement for derivatization in GC/MS to increase the volatility of the analyte, whereas HPLC can often analyze the compound directly.[1]
| Feature | HPLC | GC/MS |
| Sample Volatility | Not required | Required (derivatization needed) |
| Derivatization | Optional (can enhance detection) | Mandatory |
| Sample Throughput | Generally higher | Can be lower due to sample preparation |
| Sensitivity | Good, can be enhanced with specific detectors (e.g., MS) | Very high |
| Selectivity | Good | Excellent (with mass analyzer) |
| Instrumentation Cost | Moderate to high | High |
| Ease of Use | Relatively straightforward | More complex |
| Data Confidence | High | Very high (due to mass spectral data) |
Quantitative Performance Data
The following table summarizes typical performance data for the analysis of dicarboxylic and oxidized fatty acids using HPLC and GC/MS. It is important to note that direct comparative studies for this compound are limited; therefore, data from closely related compounds are included to provide a comprehensive overview.
| Validation Parameter | HPLC | GC/MS | Key Considerations |
| Precision (%RSD) | ≤ 5.88%[2] | ≤ 5.88%[2] | Both methods demonstrate good precision. |
| Recovery (%) | ≥ 82.31%[2] | ≥ 82.31%[2] | Comparable recovery rates are achievable with optimized extraction procedures. |
| Linearity (r²) | > 0.99[2] | > 0.99[2] | Both techniques exhibit excellent linearity over a defined concentration range. |
| Sensitivity (LOD/LOQ) | LOD: 0.035 - 0.090 µg/g, LOQ: 0.12 - 0.32 µg/g (for related hydroxy-octadecadienoic acids)[3][4] | LOD: Typically in the low ng to pg range on-column, LOQ: Typically in the ng to pg range on-column[4] | GC/MS generally offers higher sensitivity. |
| Isomer Separation | Superior for separation of positional and geometric isomers[2][5] | Can be challenging for some isomers[2] | HPLC with specialized columns can provide better resolution of isomers. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reliable and reproducible scientific data. Below are representative methodologies for the analysis of this compound using HPLC and GC/MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the direct quantification of this compound.
1. Sample Preparation (from Plasma/Serum) [6]
-
To 100 µL of plasma or serum, add 300 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the extracted lipids.
-
The supernatant can be directly injected or evaporated to dryness under nitrogen and reconstituted in the mobile phase for a more concentrated sample.[6]
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detector at ~210 nm (for non-conjugated carboxyl groups) or an Evaporative Light Scattering Detector (ELSD). For higher sensitivity and specificity, a mass spectrometer (LC/MS) can be used.[8]
-
Injection Volume: 10-20 µL.[2]
-
Column Temperature: 30-40°C.[2]
3. Data Analysis
-
Identify this compound by comparing its retention time with a standard.
-
Quantify the analyte by creating a calibration curve with known concentrations of the standard.
Gas Chromatography-Mass Spectrometry (GC/MS) Protocol
This method requires derivatization to increase the volatility of this compound.
1. Sample Preparation and Derivatization
-
Lipid Extraction: Extract lipids from the sample using a suitable solvent system (e.g., chloroform:methanol 2:1, v/v).[9]
-
Hydrolysis: Saponify the lipid extract with 0.5 M methanolic NaOH at 100°C for 10 minutes to release free dicarboxylic acids.[9]
-
Derivatization (Esterification): To the dried extract, add 2 mL of boron trifluoride (BF₃) in methanol (14% w/v) and heat at 100°C for 5 minutes to methylate the carboxylic acid groups.[9]
-
Extraction of Esters: Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex and centrifuge to separate the phases. The upper hexane layer containing the fatty acid methyl esters (FAMEs) is collected for GC/MS analysis.[9]
2. GC/MS Conditions
-
Column: A polar capillary column (e.g., a cyanopropyl-substituted column) is suitable for the separation of fatty acid isomers.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[1]
-
Injector Temperature: 250°C.[1]
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[1]
-
MS Interface Temperature: 280°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV, scanning in full scan mode or using selected ion monitoring (SIM) for enhanced sensitivity.[1]
3. Data Analysis
-
Identify the derivatized this compound based on its retention time and mass spectrum compared to a derivatized standard.
-
Quantify using an internal standard (e.g., tridecanoic acid) and a calibration curve.[9]
Workflow Diagrams
Conclusion
Both HPLC and GC/MS are robust and reliable methods for the quantification of this compound.
HPLC is advantageous for its simpler sample preparation, as it often does not require derivatization. This makes it a more straightforward and potentially higher-throughput method. It also excels at the separation of labile and isomeric compounds due to its operation at ambient temperatures.[2][10]
GC/MS , on the other hand, generally provides higher sensitivity and selectivity due to the nature of the mass spectrometric detector.[1] The requirement for derivatization adds a step to the sample preparation process but results in highly volatile analytes that are well-suited for gas chromatography.[5][10]
The choice between these two powerful techniques will ultimately depend on the specific research question, the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For comprehensive and unambiguous profiling, a combination of both techniques can be employed, with cross-validation of the results providing the highest level of confidence in the analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. benchchem.com [benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aocs.org [aocs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 9-Oxooctadecanedioic Acid from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 9-Oxooctadecanedioic acid and its isomers derived from various natural sources, with a focus on supporting experimental data. The primary sources highlighted are tomato (Solanum lycopersicum) and eggplant (Solanum melongena), where this class of oxidized linoleic acid metabolites has been most prominently identified and studied.
Executive Summary
This compound and its isomers, particularly 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) and 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), are emerging as potent bioactive lipids with significant therapeutic potential. The primary mechanism of action for the tomato-derived compounds is the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. In contrast, 9-oxo-ODA from eggplant has demonstrated notable cytotoxic effects on cancer cells. This guide synthesizes the available quantitative data, experimental methodologies, and associated signaling pathways to facilitate a comprehensive understanding of their comparative efficacy.
Data Presentation
Quantitative Analysis of 9-Oxo-ODA in Tomato Tissues
The concentration of 9-oxo-ODA has been quantified in various tissues of the 'Momotaro' tomato variety. The data reveals a significant distribution difference within the fruit.
| Tomato Tissue | 9-oxo-ODA Concentration (μg/g of tissue weight) |
| Peel | ~0.2 |
| Sarcocarp | ~0.1 |
| Gelatinous Tissue | Not specified |
| Seeds | Not specified |
Note: Concentrations can be influenced by factors such as tomato cultivar, ripeness, and processing methods.[1]
Comparative Efficacy of 9-oxo-ODA and its Isomer 13-oxo-ODA from Tomato
Studies have shown that both 9-oxo-ODA and its isomer, 13-oxo-ODA (found in tomato juice), are effective PPARα agonists. However, their potency differs.
| Compound | Source | Relative PPARα Activation | Key Findings |
| 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) | Fresh Tomato Fruit | Potent agonist | Significantly increases mRNA expression of PPARα target genes, leading to decreased triglyceride accumulation in hepatocytes.[2] |
| 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) | Tomato Juice | Stronger than 9-oxo-ODA and Conjugated Linoleic Acid (CLA) | Dose-dependently increased PPARα luciferase activity and decreased plasma and hepatic triglycerides in obese diabetic mice.[3][4] |
Cytotoxic Efficacy of 9-oxo-ODA from Eggplant Calyx
9-oxo-ODA isolated from the calyx of eggplants has been shown to induce apoptosis in human ovarian cancer (HRA) cells.
| Compound | Source | Cell Line | Key Findings |
| 9-oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) | Eggplant Calyx | Human Ovarian Cancer (HRA) cells | Induces apoptosis via the mitochondrial regulation pathway, showing intracellular DNA fragmentation, and increased caspase-3/7 activities.[5] |
| 9-oxo-ODAs (isomers) | Eggplant Calyx | HeLa and SiHa (cervical cancer) cells | Inhibits cell proliferation.[6] |
Experimental Protocols
PPARα Activation Assay (Luciferase Reporter Assay)
This protocol is used to determine the ability of a compound to activate the PPARα receptor.
1. Cell Culture and Transfection:
-
HepG2-tet-off-hPPARα-Luc cells (a human liver cancer cell line engineered to express human PPARα and a luciferase reporter gene) are seeded in 96-well plates.[7]
-
Cells are incubated in DMEM supplemented with 10% charcoal dextran-treated FBS.[7]
2. Compound Treatment:
-
Cells are treated with various concentrations of the test compound (e.g., 9-oxo-ODA). A known PPARα agonist (e.g., GW7647) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.[4][7]
3. Luciferase Activity Measurement:
-
After a 22-24 hour incubation period, the treatment media is discarded.[8]
-
Luciferase Detection Reagent is added to each well.[8]
-
The luminescence, which is proportional to the level of PPARα activation, is measured using a plate-reading luminometer.[7][8]
Triglyceride Accumulation Assay in Hepatocytes
This assay quantifies the intracellular triglyceride levels in liver cells following treatment with a test compound.
1. Cell Culture and Treatment:
-
Primary mouse hepatocytes or a hepatocyte cell line (e.g., HepG2) are seeded in multi-well plates.
-
Cells are treated with the test compound (e.g., 9-oxo-ODA) for a specified period.
2. Cell Lysis:
-
The culture medium is aspirated, and the cells are washed with ice-cold PBS.[9]
-
An appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer with 5% Triton X-100) containing protease inhibitors is added to each well.[9]
-
The cell lysate is collected after incubation on ice.[9]
3. Triglyceride Quantification:
-
A commercial triglyceride quantification assay kit is used.[9]
-
The principle involves the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids. The glycerol is then measured, typically through a colorimetric or fluorometric method, which is proportional to the triglyceride concentration.[10][11]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on cell viability.
1. Cell Seeding and Treatment:
-
Cells (e.g., HRA, HeLa) are seeded in a 96-well plate and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound (e.g., 9-oxo-ODA from eggplant).
2. MTT Incubation:
-
After the desired incubation period, 10 μl of MTT labeling reagent (final concentration 0.5 mg/ml) is added to each well.[12]
-
The plate is incubated for 4 hours in a humidified atmosphere to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[12]
3. Solubilization and Absorbance Measurement:
-
100 μl of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[12][13]
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm. The intensity of the color is proportional to the number of viable cells.[12]
Mandatory Visualization
Signaling Pathway for PPARα Activation by 9-Oxo-ODA
Caption: PPARα activation by 9-Oxo-ODA in hepatocytes.
Experimental Workflow for Assessing 9-Oxo-ODA Efficacy on Lipid Metabolism
Caption: Workflow for evaluating 9-Oxo-ODA's effect on lipid metabolism.
Logical Relationship of 9-Oxo-ODA Cytotoxicity in Cancer Cells
Caption: Apoptosis induction by eggplant-derived 9-Oxo-ODA in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 5. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. korambiotech.com [korambiotech.com]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of Liver Triglyceride Content [bio-protocol.org]
- 11. Measurement of Liver Triglyceride Content [en.bio-protocol.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Biological Activity of 9-Oxooctadecanedioic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various isomers of 9-oxooctadecanedioic acid, a class of oxidized linoleic acid metabolites. These compounds have garnered significant interest for their roles in metabolic regulation and inflammation. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and drug development.
Comparative Biological Activity
The primary biological activities of this compound isomers investigated to date are the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and the modulation of inflammatory responses.
Table 1: Comparison of the Biological Activities of this compound Isomers
| Isomer | Biological Activity | Assay | Key Findings | Reference |
| 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) | PPARα Activation | Luciferase Reporter Assay | Potent PPARα agonist. | [1] |
| 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) | PPARα Activation | Luciferase Reporter Assay | Significantly stronger PPARα activation compared to 9-oxo-ODA. | [2] |
| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibited nitric oxide (NO) production. Suppressed TNF-α and IL-1β expression. At 100 µM, 13-KODE reduced LPS-induced TNF-α and IL-1β protein levels by 61% and 72%, respectively. | [3][4] |
| 8-oxo-9-octadecenoic acid (OOA) | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Significantly suppressed LPS-induced production of nitric oxide (NO) and inflammatory cytokines. | [5] |
Key Signaling Pathways and Experimental Workflows
The biological effects of this compound isomers are mediated through specific signaling cascades. The following diagrams illustrate the PPARα activation pathway and a standard workflow for assessing anti-inflammatory activity.
Detailed Experimental Protocols
PPARα Luciferase Reporter Gene Assay
This assay is used to determine the ability of a compound to activate the PPARα receptor.
a. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or CV-1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Co-transfect the cells with a PPARα expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE) using a suitable transfection reagent. A Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.
b. Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the this compound isomers or a vehicle control.
c. Luciferase Assay:
-
After a 24-hour incubation with the compounds, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
d. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Express the results as fold activation relative to the vehicle control.
-
Determine the EC50 values by fitting the dose-response data to a sigmoidal curve.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
a. Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
b. Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the this compound isomers for 1-2 hours.
-
Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control group and a positive control (e.g., a known anti-inflammatory drug).
c. Nitric Oxide Measurement (Griess Assay):
-
After a 24-hour incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the nitrite (B80452) concentration, which is a stable product of NO.
d. Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of the LPS-induced NO production.
e. Cell Viability Assay:
-
It is crucial to perform a cell viability assay (e.g., MTT or MTS assay) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compounds.
References
- 1. Comparative and stability analyses of 9- and 13-Oxo-octadecadienoic acids in various species of tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of 9-Oxooctadecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
9-Oxooctadecanedioic acid (9-oxo-ODA), a naturally occurring oxidized fatty acid found in sources such as tomatoes, has garnered significant interest for its diverse biological activities. This guide provides a comprehensive comparison of its effects observed in controlled laboratory settings (in vitro) and within living organisms (in vivo), supported by experimental data and detailed protocols.
Core Biological Activity: PPARα Agonism and Lipid Metabolism
A primary mechanism of action for 9-oxo-ODA is its function as a potent agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key nuclear receptor in the regulation of lipid metabolism.[1][2]
In Vitro Evidence
In vitro studies, predominantly using primary mouse hepatocytes, have demonstrated that 9-oxo-ODA activates PPARα.[1][3] This activation leads to a significant increase in the mRNA expression of PPARα target genes, which are involved in fatty acid oxidation.[1][3] A key outcome of this is the inhibition of cellular triglyceride accumulation in hepatocytes.[1][3] Luciferase reporter assays are commonly employed to quantify the activation of PPARα by 9-oxo-ODA, with activating concentrations typically observed in the range of 10-20 µM.[4]
In Vivo Evidence
In vivo studies using obese diabetic mouse models, such as KK-Ay mice, have corroborated the in vitro findings.[1][5] Administration of 9-oxo-ODA's isomer, 13-oxo-ODA, in the diet of these mice led to a significant decrease in both plasma and hepatic triglyceride levels.[5][6][7] These findings suggest that 9-oxo-ODA and its isomers have the potential to ameliorate dyslipidemia and hepatic steatosis.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative data from key in vitro and in vivo studies, providing a clear comparison of the observed effects of 9-oxo-ODA and its isomers.
Table 1: In Vitro Effects of 9-Oxo-ODA and Its Isomers
| Compound | Cell Line/Model | Assay | Concentration | Key Result | Reference |
| 9-oxo-10(E),12(E)-octadecadienoic acid | Mouse Primary Hepatocytes | PPARα Activation | 10-20 µM | Increased mRNA of PPARα target genes, decreased triglyceride accumulation | [1][3] |
| 9-oxo-10(E),12(E)-octadecadienoic acid | Human Ovarian Cancer (HRA) cells | Apoptosis Assay | Not Specified | Induction of apoptosis | [8] |
| 9-oxo-ODAs | Human Cervical Cancer (HeLa, SiHa) | Proliferation Assay | 25-50 µM (IC50) | Suppression of cell proliferation | [9][10] |
| 13-oxo-9,11-octadecadienoic acid | CV1 cells | Luciferase Reporter Assay | Various | Stronger PPARα activation than 9-oxo-ODA | [5][6] |
| 13-oxo-9Z,11E-octadecadienoic acid | Breast Cancer Cells (MDA-MB-231, MCF-7) | Cell Viability Assay | 0-400 µM | Reduced cell viability | [11] |
| 8-oxo-9-octadecenoic acid | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | 50 µM | ~85% inhibition of NO production | [12] |
Table 2: In Vivo Effects of 9-Oxo-ODA Isomers
| Compound | Animal Model | Dosage | Duration | Key Result | Reference |
| 13-oxo-9,11-octadecadienoic acid | Obese diabetic KK-Ay mice | 0.02% or 0.05% in diet | 4 weeks | Decreased plasma and hepatic triglycerides | [5][6] |
| 9-oxo-ODAs | Mouse model of cervical cancer | Not Specified | Not Specified | Suppressed metastatic formation and growth | [9][10] |
Signaling Pathways and Experimental Workflows
PPARα Signaling Pathway
9-oxo-ODA activates the PPARα signaling pathway, leading to the regulation of genes involved in lipid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 7. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to 9-Oxo-octadecadienoic Acid (9-oxo-ODA) Isomers for Researchers and Drug Development Professionals
A Note on the Compound of Interest: Initial searches for "9-Oxooctadecanedioic acid" did not yield significant research findings. However, a wealth of information is available for the structurally related and extensively studied lipid molecule, 9-oxo-octadecadienoic acid (9-oxo-ODA). This guide provides a comprehensive meta-analysis and comparison of studies on 9-oxo-ODA and its isomers, which are of significant interest in the scientific community.
9-oxo-ODA is a naturally occurring oxidized derivative of linoleic acid found in sources such as tomatoes and eggplants.[1][2] It belongs to a class of signaling molecules known as oxidized linoleic acid metabolites (OXLAMs), which are implicated in various physiological and pathological processes.[3] This guide will delve into the comparative performance of 9-oxo-ODA and its isomers, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.
Quantitative Data Presentation
The biological activities of 9-oxo-ODA and its related isomers have been quantified across various studies. The following tables summarize these findings for easy comparison.
Table 1: Peroxisome Proliferator-Activated Receptor α (PPARα) Agonist Activity
| Compound | Cell Line | Assay | Key Findings | Reference(s) |
| 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) | Mouse primary hepatocytes | PPARα Luciferase Reporter Assay | Significantly increased PPARα reporter activity.[4] | [4] |
| 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) | CV-1 | GAL4/PPARα Chimera Luciferase Assay | Induced PPARα activation in a dose-dependent manner; stronger activity than 9-oxo-ODA.[5][6][7][8][9] | [5][6][7][8][9] |
| Conjugated Linoleic Acid (CLA) | CV-1 | GAL4/PPARα Chimera Luciferase Assay | Known potent PPARα agonist, used as a positive control.[5][8] | [5][8] |
Table 2: Anti-inflammatory Activity of 8-oxo-9-octadecenoic acid (OOA) in LPS-Stimulated RAW 264.7 Macrophages
| Mediator | Concentration of OOA | % Inhibition | Reference(s) |
| Nitric Oxide (NO) | 12.5 µM | ~40% | [10] |
| 25 µM | ~65% | [10] | |
| 50 µM | ~85% | [10] | |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | 50 µM | Significant suppression | [11] |
Table 3: Anti-Cancer Activity of 9-oxo-ODA Isomers
| Compound | Cancer Cell Line | Assay | IC50 Value | Key Findings | Reference(s) |
| 9-oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) | HRA (human ovarian cancer) | Not specified | Not specified | Induced apoptosis via the mitochondrial pathway.[12][13] | [12][13] |
| 9-oxo-(10E,12Z)-octadecadienoic acid | HeLa (cervical cancer) | Trypan Blue Exclusion | 30.532 µM | Suppressed proliferation and induced apoptosis.[14][15] | [14][15] |
| 9-oxo-(10E,12E)-octadecadienoic acid | SiHa, CasKi (cervical cancer) | Not specified | 25-50 µM | Suppressed proliferation and induced apoptosis.[14][15][16] | [14][15][16] |
Table 4: Concentration of 9-oxo-ODA in Biological Samples
| Biological Matrix | Species | Concentration | Analytical Method | Reference(s) |
| Plasma | Rat | 218.1 nmol/L (mean) | Q-TOF MS | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the literature.
Protocol 1: PPARα Activation Luciferase Reporter Assay[17]
-
Objective: To quantify the ability of a compound to activate the PPARα signaling pathway.
-
Cell Culture and Transfection:
-
Culture CV-1 cells in appropriate media.
-
Co-transfect cells with an expression vector for human or mouse PPARα, a reporter plasmid containing a Peroxisome Proliferator Response Element (PPRE) driving a luciferase gene, and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of the test compound (e.g., 9-oxo-ODA, 13-oxo-ODA) or a vehicle control.
-
-
Luciferase Assay:
-
After a 24-hour incubation, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Protocol 2: In Vitro Anti-inflammatory Activity in Macrophages[18]
-
Objective: To assess the anti-inflammatory effects of a compound by measuring its ability to inhibit the production of inflammatory mediators in LPS-stimulated macrophages.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of the test compound (e.g., 8-oxo-9-octadecenoic acid) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL).
-
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
After 24 hours, collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent.
-
Measure the absorbance at 540 nm and calculate the nitrite (B80452) concentration using a standard curve.
-
-
Cytokine Quantification (ELISA):
-
Collect the cell culture supernatant after 24 hours of treatment.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits.
-
Protocol 3: Induction of Apoptosis in Cancer Cells[1]
-
Objective: To determine the ability of a compound to induce programmed cell death in cancer cells.
-
Cell Viability Assay (WST-8):
-
Seed cancer cells (e.g., HeLa) in a 96-well plate.
-
Treat the cells with serial dilutions of the test compound (e.g., 9-oxo-ODA) for 24, 48, or 72 hours.
-
Add WST-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm to determine cell viability.
-
-
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining):
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer and stain with fluorochrome-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Western Blotting for Apoptosis-Related Proteins:
-
Lyse treated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) and a loading control.
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescent substrate.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with 9-oxo-ODA and its isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 6. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs and HPV oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 9-Oxooctadecanedioic Acid
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals is a cornerstone of operational excellence and regulatory compliance. This document provides a detailed, step-by-step guide for the proper disposal of 9-Oxooctadecanedioic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for structurally similar long-chain fatty acids and keto acids. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that the appropriate personal protective equipment is worn to minimize exposure risks.
| PPE Item | Specification |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations. |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure. |
| Protective Clothing | Wear a standard laboratory coat to prevent skin exposure. |
| Respiratory Protection | A NIOSH or European Standard EN 149 approved respirator should be used in cases of aerosolization or when handling the powder form in poorly ventilated areas.[1] |
Step-by-Step Disposal Procedure
The proper disposal method for this compound depends on whether it is in its pure form or mixed with other hazardous materials.
1. For Small, Uncontaminated Quantities:
If the amount of this compound is small and it has not been mixed with any hazardous substances, it can typically be managed as non-hazardous chemical waste.
-
Step 1: For liquid forms, absorb the substance onto an inert material such as dry sand, earth, or vermiculite. For solid forms, ensure it is in a sealed container.[1]
-
Step 2: Place the absorbed material or the sealed container of solid waste into a designated and clearly labeled chemical waste container.[1]
-
Step 3: Label the container with the full chemical name: "Waste this compound".
-
Step 4: Dispose of the container in accordance with all local, state, and federal regulations for non-hazardous chemical waste.[2] Contact your institution's EHS department for specific instructions.[2]
2. For Large Spills or Contaminated Waste:
For larger quantities or if the this compound is contaminated with other hazardous chemicals, it must be treated as hazardous chemical waste.
-
Step 1: Ensure the spill area is well-ventilated.
-
Step 2: Wearing the appropriate PPE, contain the spill using absorbent materials.
-
Step 3: Carefully collect the absorbed material and place it into a designated hazardous waste container.
-
Step 4: Label the container with the full chemical name, "Waste this compound," and list any known contaminants.
-
Step 5: Store the sealed waste container in a designated hazardous waste accumulation area that is cool, dry, and away from incompatible materials.
-
Step 6: Arrange for disposal through your institution's hazardous waste disposal program by contacting your EHS department.[2]
Important Considerations:
-
Do not pour this compound down the drain unless explicitly permitted by your institution's EHS guidelines and local regulations.[3][4] Some acidic waste may be neutralized and disposed of via the sanitary sewer if it does not contain heavy metals or other hazardous components and the pH is between 5 and 9.[5] However, this should only be done with EHS approval.
-
For empty containers, triple-rinse with an appropriate solvent. Collect the rinsate as chemical waste. After rinsing and defacing the original label, the container can typically be disposed of as regular laboratory waste.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 9-Oxooctadecanedioic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 9-Oxooctadecanedioic acid was located. The following guidance is based on the safety protocols for structurally similar long-chain keto fatty acids. Researchers, scientists, and drug development professionals should always consult the specific SDS for a compound before handling it and perform a risk assessment for their specific use case.
This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. It includes recommendations for personal protective equipment, operational procedures, and disposal plans to ensure the safety of laboratory personnel and the environment.
Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is crucial when handling this compound. The following table summarizes the recommended personal protective equipment based on general safety data for similar compounds.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or chemical safety goggles should be worn to protect against splashes. |
| Hand Protection | Chemically resistant gloves, such as nitrile or butyl rubber, are recommended. Gloves must be inspected for leaks before use, and hands should be washed thoroughly after handling. |
| Body Protection | A standard laboratory coat should be worn to prevent skin contact. For larger quantities or increased risk of splashing, a chemical-resistant apron may be necessary. |
| Respiratory Protection | Under normal conditions with adequate ventilation, respiratory protection is generally not required. If aerosols or dust are generated, a NIOSH-approved respirator should be used. |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed to prevent contamination and exposure to moisture.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid direct contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the work area.
-
Wash hands thoroughly after handling the compound.
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Unused material and contaminated waste should be collected in a designated, labeled container.
-
Do not dispose of down the drain or into the environment.
-
Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the chemical.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Personal Precautions: Wear appropriate PPE, including respiratory protection if dust or aerosols are present.
-
Containment and Cleanup:
-
Small Spills: Wipe up with an absorbent material (e.g., cloth, sand).
-
Large Spills: Cover with an inert absorbent material (e.g., sand, earth) and collect the material into a suitable container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials for proper disposal.
Experimental Workflow: Chemical Spill Response
The following diagram outlines a logical workflow for responding to a chemical spill of a compound like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
